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CK2 inhibitor 3

Cat. No.: B12425748
M. Wt: 381.21 g/mol
InChI Key: IOTWDUPCILVATH-XBXARRHUSA-N
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Description

CK2 inhibitor 3 is a useful research compound. Its molecular formula is C13H9BrN4O3S and its molecular weight is 381.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrN4O3S B12425748 CK2 inhibitor 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrN4O3S

Molecular Weight

381.21 g/mol

IUPAC Name

(E)-N-(5-bromo-1,3,4-thiadiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C13H9BrN4O3S/c1-21-10-5-7(2-3-9(10)19)4-8(6-15)11(20)16-13-18-17-12(14)22-13/h2-5,19H,1H3,(H,16,18,20)/b8-4+

InChI Key

IOTWDUPCILVATH-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)Br)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)Br)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Basis of Silmitasertib (CX-4945) Binding to Protein Kinase CK2

This technical guide provides a comprehensive overview of the structural and molecular interactions between the clinical-stage inhibitor Silmitasertib (CX-4945) and its primary target, Protein Kinase CK2 (formerly Casein Kinase 2). This document details the quantitative binding data, experimental methodologies, and the broader context of CK2 signaling pathways affected by this potent inhibitor.

Introduction to Protein Kinase CK2 and Silmitasertib (CX-4945)

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1][2][3] Elevated levels of CK2 are frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[1][4] CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α or α') and two regulatory subunits (β).[5]

Silmitasertib (CX-4945), with the chemical name 5-(3-Chlorophenylamino)benzo[c][3][6]naphthyridine-8-carboxylic acid, is a potent, orally bioavailable, and ATP-competitive inhibitor of CK2.[6][7][8] It has demonstrated broad anti-proliferative activity in numerous cancer cell lines and has advanced to clinical trials for various malignancies.[4][9] Understanding the precise structural basis of its high-affinity binding is critical for the rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Binding and Activity Data

Silmitasertib (CX-4945) is a highly potent inhibitor of CK2, exhibiting sub-nanomolar affinity in biochemical assays. Its selectivity has been profiled against a broad panel of kinases. The key quantitative metrics for CX-4945 are summarized below.

ParameterValueKinase TargetAssay TypeReference
Ki 0.38 nMCK2Cell-free[7]
IC50 1 nMCK2Cell-free[8][10]
IC50 0.1 µMEndogenous CK2Cell-based (Jurkat cells)[10]
IC50 35 nMFlt3Cell-free[10]
IC50 46 nMPim1Cell-free[10]
IC50 56 nMCDK1Cell-free[10]
IC50 82.3 nMClk1Cell-free[7]
IC50 3.8 nMClk2Cell-free[7]
IC50 90 nMClk3Cell-free[7]

Structural Basis of CX-4945 Binding to the CK2α Catalytic Subunit

The structural basis for the potent and selective inhibition of CK2 by CX-4945 has been elucidated through X-ray crystallography. Several structures of the human CK2α catalytic subunit in complex with CX-4945 have been solved, including PDB entries 3NGA , 3PE1 , and 6HMB .[6][11][12]

These structures reveal that CX-4945 binds within the ATP-binding pocket of CK2α, consistent with its ATP-competitive mechanism of inhibition.[6] The inhibitor adopts a largely planar conformation and is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Key Molecular Interactions:

  • Hinge Region Interaction: The pyridine nitrogen atom of the benzonaphthyridine core forms a crucial hydrogen bond with the backbone amide of Val116 in the hinge region of the kinase.[13] This is a canonical interaction for many type I kinase inhibitors.

  • Hydrophobic Interactions: The tricyclic core of CX-4945 is nestled in a hydrophobic pocket formed by residues such as Val53, Val66, Ile95, and Met163. The 3-chlorophenyl moiety is situated in an additional hydrophobic region, further anchoring the inhibitor.

  • Salt Bridge Formation: The carboxylate group of CX-4945 forms a key salt bridge with the side chain of the conserved Lys68, an interaction critical for high-affinity binding.

  • Water-Mediated Bonds: Two conserved water molecules in the active site mediate additional hydrogen bonds between the inhibitor and the protein, further stabilizing the complex.[13]

G cluster_inhibitor Silmitasertib (CX-4945) cluster_ck2 CK2α Active Site I_Core Benzonaphthyridine Core CK2_Val116 Val116 (Hinge) I_Core->CK2_Val116 H-Bond CK2_Hydrophobic Hydrophobic Pocket (Val53, Val66, Ile95, Met163) I_Core->CK2_Hydrophobic Hydrophobic Interaction I_Chloro 3-Chlorophenyl I_Chloro->CK2_Hydrophobic Hydrophobic Interaction I_Carboxyl Carboxylic Acid CK2_Lys68 Lys68 I_Carboxyl->CK2_Lys68 Salt Bridge CK2_Water Water Molecules I_Carboxyl->CK2_Water H-Bond CK2_Water->CK2_Lys68 H-Bond

Caption: Key interactions between CX-4945 and the CK2α active site.

Impact on CK2-Mediated Signaling Pathways

CK2 is a master regulator kinase involved in multiple pro-survival and proliferative signaling cascades.[14][15] Its inhibition by CX-4945 leads to the downregulation of these pathways, contributing to its anti-cancer effects.

G cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Outcomes CX4945 Silmitasertib (CX-4945) CK2 Protein Kinase CK2 CX4945->CK2 Inhibition PI3K_Akt PI3K/Akt/mTOR CK2->PI3K_Akt NFkB NF-κB CK2->NFkB JAK_STAT JAK/STAT CK2->JAK_STAT Wnt Wnt/β-catenin CK2->Wnt CellCycle Cell Cycle Arrest CK2->CellCycle Promotes Progression Proliferation Decreased Proliferation PI3K_Akt->Proliferation Angiogenesis Decreased Angiogenesis PI3K_Akt->Angiogenesis Apoptosis Increased Apoptosis NFkB->Apoptosis Inhibits JAK_STAT->Proliferation Wnt->Proliferation

Caption: Overview of CK2 signaling pathways inhibited by CX-4945.

Notably, CX-4945 has been shown to suppress the PI3K/Akt signaling pathway by directly preventing the CK2-mediated phosphorylation of Akt at serine 129.[8][10] This leads to downstream effects such as cell cycle arrest and the induction of apoptosis.[8][16]

Detailed Experimental Protocols

Recombinant CK2 Kinase Inhibition Assay (Cell-Free)

This protocol outlines a typical method for measuring the IC50 of an inhibitor against recombinant CK2 holoenzyme.

G Start Start Prepare_Reaction Prepare Reaction Mix: - Assay Buffer - Substrate Peptide - Recombinant CK2 Start->Prepare_Reaction Add_Inhibitor Add CX-4945 (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate with ATP Solution (Mg/ATP + [γ-33P]ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C for 10 minutes Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add acid) Incubate->Stop_Reaction Measure_Incorp Measure 33P Incorporation (e.g., filter binding assay) Stop_Reaction->Measure_Incorp Analyze Calculate IC50 Measure_Incorp->Analyze

Caption: Workflow for a typical CK2 in vitro kinase assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing an assay dilution buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT), a specific CK2 substrate peptide (e.g., RRRDDDSDDD), and recombinant human CK2 holoenzyme.[10]

  • Inhibitor Addition: CX-4945, diluted to various concentrations, is added to the reaction mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of an ATP solution containing MgCl2, unlabeled ATP, and a tracer amount of [γ-33P]ATP (final ATP concentration is typically near its Km, e.g., 15 µM).[10]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[10]

  • Reaction Termination and Detection: The reaction is stopped, and the amount of 33P incorporated into the substrate peptide is quantified, typically by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each CX-4945 concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

X-ray Crystallography of CK2α in Complex with CX-4945

This section provides a generalized protocol for the structural determination of the CK2α-inhibitor complex.

Methodology:

  • Protein Expression and Purification: The human CK2α catalytic subunit (residues 1-335) is overexpressed, typically in an E. coli expression system.[17] The protein is then purified to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • Crystallization: The purified CK2α is concentrated and mixed with the inhibitor CX-4945. Crystallization is achieved using vapor diffusion methods (hanging or sitting drop). A typical crystallization condition involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant like polyethylene glycol (PEG) and a specific salt at a controlled pH.[18]

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6]

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined CK2α structure as a search model. The model is then refined against the collected diffraction data, and the inhibitor molecule is built into the observed electron density map.[6][11] The final model's quality is assessed using metrics like R-work and R-free.[6][11]

Crystallographic Data for PDB ID: 3PE1 [6]

Parameter Value
Method X-RAY DIFFRACTION
Resolution 1.60 Å
Space Group P21 21 21
R-Value Work 0.160

| R-Value Free | 0.203 |

Conclusion

The binding of Silmitasertib (CX-4945) to the ATP pocket of Protein Kinase CK2 is a well-characterized, high-affinity interaction. The structural data provides a clear rationale for its potency, which is driven by a combination of hydrogen bonding, a key salt bridge, and extensive hydrophobic interactions. This detailed molecular understanding serves as an invaluable blueprint for the structure-based design of novel CK2 inhibitors. By disrupting multiple oncogenic signaling pathways, CX-4945 continues to be a significant tool for both cancer research and clinical therapeutic strategies targeting CK2.

References

Target Validation of the CK2 Inhibitor CX-4945 (Silmitasertib) in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its overexpression is a hallmark of many human cancers, where it contributes to malignant transformation and resistance to therapy by phosphorylating and regulating a multitude of oncoproteins and tumor suppressors.[1][2] This has positioned CK2 as a compelling therapeutic target in oncology.

CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2.[2][3][4] It has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer models and has been evaluated in numerous clinical trials for both solid and hematological malignancies.[3][4][5][6][7] This technical guide provides an in-depth overview of the target validation of CX-4945 in cancer cells, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core signaling pathways and workflows involved in its evaluation.

Data Presentation: Efficacy and Potency of CX-4945

The anti-cancer activity of CX-4945 has been quantified in numerous studies. The tables below summarize its inhibitory potency against its primary target, CK2, and its efficacy in cancer cell lines.

Table 1: Inhibitory Potency of CX-4945 against Protein Kinase CK2

ParameterValueNotesSource
IC₅₀1 nMAgainst recombinant human CK2α in a cell-free assay.[8][9][10]
Kᵢ0.38 nMATP-competitive inhibition.[2][11]

Table 2: Anti-Proliferative and Cytotoxic Activity of CX-4945 in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValue (µM)Source
Chronic Lymphocytic Leukemia (CLL)LeukemiaCell ViabilityIC₅₀< 1[2]
HeLaCervical CancerKinase Activityp-Akt (S129) IC₅₀0.7[12]
MDA-MB-231Breast CancerKinase Activityp-Akt (S129) IC₅₀0.9[12]
VariousBreast CancerCell ProliferationEC₅₀1.71 - 20.01[9]
U-87, U-138, A-172GlioblastomaCell ViabilitySignificant Reduction5 - 15[13]
TFK-1, SSP-25CholangiocarcinomaCell Viability>50% Decrease15[14]
HuCCT-1CholangiocarcinomaCell ViabilitySignificant Reduction20[15][16]

Core Signaling Pathway Affected by CX-4945

A primary mechanism through which CX-4945 exerts its anti-tumor effects is by attenuating the pro-survival PI3K/Akt/mTOR signaling pathway. CK2 directly phosphorylates and regulates key components of this cascade. Inhibition of CK2 by CX-4945 leads to decreased phosphorylation of Akt at the specific Serine 129 site, which in turn reduces the activity of downstream effectors responsible for cell growth and survival.[1][3][17]

G CX4945 CX-4945 CK2 Protein Kinase CK2 CX4945->CK2 Inhibits PTEN PTEN CK2->PTEN Inhibits Akt Akt CK2->Akt p-S129 (Activates) PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes G start Cancer Cell Culture treat Treat with CX-4945 (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT, CCK-8) treat->viability apoptosis Apoptosis Assay (Annexin V/PI, Caspase) treat->apoptosis western Western Blot Analysis (p-Akt, PARP, etc.) treat->western data Data Analysis: Determine IC50, Confirm Pathway Inhibition, Measure Apoptosis viability->data apoptosis->data western->data conclusion Conclusion: Target Validation data->conclusion G CX4945 CX-4945 CK2 CK2 Inhibition CX4945->CK2 Akt Decreased Akt Phosphorylation (S129) CK2->Akt Bcl2 Downregulation of Pro-Survival Proteins (e.g., Bcl-2, Mcl-1) Akt->Bcl2 Leads to Caspase9 Caspase-9 Activation (Intrinsic Pathway) Bcl2->Caspase9 Allows Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Causes Apoptosis Apoptosis Caspase3->Apoptosis Executes PARP->Apoptosis

References

The Core Cellular Pathways Modulated by CK2 Inhibitor CX-4945 (Silmitasertib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved, constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including both solid tumors and hematological malignancies.[1][2] Its role as a master regulator of numerous cellular processes—spanning cell growth, proliferation, survival, and apoptosis—positions it as a critical target for therapeutic intervention.[2][3] CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2.[1][4][5][6] This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by CX-4945, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the molecular mechanisms of action.

Mechanism of Action

CX-4945 exerts its inhibitory effect by potently and selectively targeting the ATP-binding pocket of the CK2 catalytic α and α' subunits.[1][2][7] This competitive inhibition prevents the transfer of phosphate from ATP to CK2's vast array of protein substrates, thereby disrupting the downstream signaling cascades that promote cancer cell survival and proliferation.[1][2] The strong binding interaction is characterized by a very low dissociation constant (Ki).[1]

Quantitative Data Summary

The efficacy of CX-4945 has been quantified across numerous biochemical and cell-based assays. The following tables summarize its potency and cellular effects.

Table 1: Biochemical Potency of CX-4945

TargetParameterValueNotes
Recombinant Human CK2αIC₅₀1 nMCell-free kinase assay.[4][5][8]
Recombinant Human CK2αKᵢ0.38 nMATP-competitive inhibition.[1][4][9]
Recombinant Human Holoenzyme (α₂β₂)Kᵢ0.38 nMStrong interaction with the complete enzyme complex.[1]
Jurkat Cells (endogenous CK2)IC₅₀0.1 µMPotent inhibition of intracellular CK2 activity.[4]

Table 2: Off-Target Kinase Inhibition (Cell-Free Assays)

KinaseIC₅₀Notes
FLT335 nMInactive in cell-based functional assays at 10 µM.[4][10]
PIM146 nMInactive in cell-based functional assays at 10 µM.[4][10]
CDK156 nMInactive in cell-based functional assays at 10 µM.[4][10]
DYRK1A160 nMPotent inhibition observed in specific assays.[11][12]
GSK3β190 nMPotent inhibition observed in specific assays.[11][12]

Table 3: Cellular Effects of CX-4945

Cell Line / ModelAssay TypeEndpointValue / Effect
Various Breast Cancer LinesProliferationEC₅₀1.71 - 20.01 µM
HUVECProliferationIC₅₀5.5 µM
HUVECMigrationIC₅₀2 µM
HUVECTube FormationIC₅₀4 µM
HeLa CellsCell ViabilityIC₅₀~0.7 µM (for Akt S129-P inhibition)
Glioblastoma (U-87)Cell ViabilitySignificant Reduction~70-80% at 5-15 µM[6]
Chronic Lymphocytic LeukemiaCell ViabilityIC₅₀< 1 µM[1]

Core Modulated Signaling Pathways

CX-4945 disrupts several critical pro-survival and pro-proliferative pathways by inhibiting CK2.

The PI3K/Akt/mTOR Pathway

One of the most significant consequences of CK2 inhibition by CX-4945 is the attenuation of the PI3K/Akt/mTOR signaling axis.[1][5] CK2 promotes this pathway through at least two distinct mechanisms:

  • Direct Phosphorylation of Akt: CK2 directly phosphorylates Akt at serine 129 (S129).[13][14][15] This phosphorylation is a priming step that facilitates subsequent activating phosphorylation by other kinases like PDK1, leading to full Akt activation.[14] CX-4945 directly blocks the S129 phosphorylation event.[4][13]

  • Inhibition of PTEN: CK2 can phosphorylate and inactivate the tumor suppressor PTEN.[1] By inhibiting CK2, CX-4945 can lead to the restoration of PTEN activity, which acts as a brake on the PI3K pathway by dephosphorylating PIP3.

The resulting downregulation of Akt activity leads to decreased cell survival, reduced proliferation, and induction of apoptosis.[5]

PI3K_Akt_Pathway CX-4945 Inhibition of the PI3K/Akt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates CX4945 CX-4945 (Silmitasertib) CK2 CK2 CX4945->CK2 Inhibits CK2->Akt Phosphorylates (S129) Promotes Activation PTEN PTEN (Tumor Suppressor) CK2->PTEN Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits PTEN->PIP3 Dephosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

CX-4945 disrupts the PI3K/Akt pathway by inhibiting CK2.
Cell Cycle Progression

CX-4945 induces cell cycle arrest, although the specific phase can be cell-type dependent.[4][13] For instance, a G2/M arrest has been observed in BT-474 breast cancer cells, while a G1 arrest occurs in BxPC-3 cells.[4][13] This is mediated by CK2's role in phosphorylating key cell cycle regulators. Inhibition by CX-4945 leads to:

  • Reduced phosphorylation of p21 (T145): This leads to the stabilization and increased levels of the cyclin-dependent kinase inhibitor p21.[4][13]

  • Increased levels of p27: Another critical cell cycle inhibitor.[4][13]

The accumulation of p21 and p27 effectively halts the cell cycle, preventing cancer cell division.

Cell_Cycle_Pathway CX-4945 Effect on Cell Cycle Regulation cluster_inhibition Effect of CX-4945 CX4945 CX-4945 CK2 CK2 CX4945->CK2 p21_p p-p21 (T145) (Degraded) CK2->p21_p Phosphorylates for Degradation CK2->p21_p p21 p21 (Stable) p21_p->p21 Inhibition of degradation leads to accumulation CDKs Cyclin/CDK Complexes p21->CDKs Inhibits Arrest Cell Cycle Arrest (G1 or G2/M) p21->Arrest Causes Progression Cell Cycle Progression CDKs->Progression Drives

CX-4945 induces cell cycle arrest via p21 stabilization.
Apoptosis Induction

CX-4945 is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][4][5] CK2 normally promotes survival by phosphorylating and regulating numerous proteins in the apoptotic cascade. By inhibiting CK2, CX-4945 tips the balance in favor of cell death, evidenced by:

  • Induction of Caspase-3/7 activity: Activation of these executioner caspases is a hallmark of apoptosis.[4]

  • Cleavage of PARP: Poly(ADP-ribose) polymerase is a key substrate for activated caspases, and its cleavage is a definitive marker of apoptosis.[8][16]

  • Modulation of Bcl-2 family proteins: Treatment with CX-4945 can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8]

Other Implicated Pathways
  • JAK/STAT Pathway: CK2 can directly phosphorylate and activate both JAK2 and STAT3, key components of a pathway crucial for cytokine signaling and cell proliferation.[3][14] CX-4945 can thus dampen aberrant STAT3 activity.

  • Wnt/β-catenin Pathway: CK2 is known to phosphorylate β-catenin, enhancing its stability and transcriptional activity.[14][17] Inhibition of CK2 can therefore lead to the degradation of β-catenin, suppressing this oncogenic pathway.

  • IKAROS Tumor Suppressor: In leukemia, CK2 phosphorylates and inactivates the IKAROS tumor suppressor. CX-4945 treatment can restore IKAROS's DNA-binding and tumor-suppressive functions.[18]

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of CX-4945. Researchers should optimize conditions for their specific cell lines and reagents.

In Vitro CK2 Kinase Assay (Radiometric)

This assay measures the direct inhibition of CK2 enzymatic activity by CX-4945.

  • Principle: Measures the transfer of radiolabeled phosphate ([γ-³³P]ATP) from ATP to a specific CK2 peptide substrate.

  • Materials: Recombinant human CK2 holoenzyme, CK2 substrate peptide (e.g., RRRDDDSDDD), [γ-³³P]ATP, Assay Dilution Buffer (ADB), 0.75% phosphoric acid, phosphocellulose filter plate, scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of CX-4945 (e.g., 0.0001 µM to 1 µM) in ADB.[10]

    • In a 96-well plate, combine 10 µL of CX-4945 dilution, 10 µL of ADB, 10 µL of substrate peptide (1 mM stock), and 10 µL of recombinant CK2 (e.g., 25 ng).[10]

    • Initiate the kinase reaction by adding 10 µL of ATP solution containing [γ-³³P]ATP (final ATP concentration ~15 µM).[10]

    • Incubate for 10 minutes at 30°C.[10]

    • Quench the reaction by adding 100 µL of 0.75% phosphoric acid.[4][10]

    • Transfer the mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.

    • Wash the wells five times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.[4][10]

    • Dry the plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.[4][10]

    • Calculate % inhibition relative to a DMSO control and determine the IC₅₀ value.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Assay A Prepare Reagents (CX-4945, CK2, Substrate) B Combine Reagents in 96-well Plate A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate (30°C, 10 min) C->D E Quench Reaction (Phosphoric Acid) D->E F Filter & Wash on Phosphocellulose Plate E->F G Measure Radioactivity (Scintillation Counter) F->G H Data Analysis (Calculate IC₅₀) G->H

A generalized workflow for a radiometric CK2 kinase assay.
Cell Viability Assay (MTS/MTT)

This assay measures the effect of CX-4945 on the metabolic activity of cell populations, serving as an indicator of cell viability and proliferation.

  • Principle: Viable, metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which can be quantified by absorbance.[19][20]

  • Materials: 96-well cell culture plates, appropriate cell culture medium, CX-4945 stock solution (in DMSO), MTS or MTT reagent, solubilization solution (for MTT).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere for 24 hours.[4][10]

    • Treat cells with various concentrations of CX-4945. Include a vehicle-only (DMSO) control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).[16]

    • For MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.[19][20]

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/ml). Incubate for 3-4 hours at 37°C. Afterwards, add 100-150 µL of solubilization solution to dissolve the formazan crystals.[19][20]

    • Record absorbance at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT) using a microplate reader.[19][20]

    • Calculate cell viability as a percentage relative to the vehicle control and determine EC₅₀/IC₅₀ values.

Western Blotting

This technique is used to detect changes in the expression or phosphorylation status of specific proteins within the modulated pathways.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., phospho-Akt S129, total Akt, cleaved PARP, p21).

  • Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, electrophoresis and transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, chemiluminescent substrate.

  • Procedure:

    • Culture and treat cells with CX-4945 for the desired time.

    • Lyse the cells on ice and collect the supernatant containing total protein.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by heating at 95°C for 5 minutes in loading buffer.[21]

    • Separate proteins by SDS-PAGE (100-150V for 40-60 minutes).[21]

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt S129) overnight at 4°C.[21]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again three times with TBST.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

CX-4945 (Silmitasertib) is a potent and selective inhibitor of Protein Kinase CK2 that modulates a nexus of cellular pathways critical for cancer cell survival and proliferation. Its primary impact on the PI3K/Akt/mTOR axis, coupled with its ability to induce cell cycle arrest and apoptosis, underscores its therapeutic potential. The off-target effects on kinases such as DYRK1A and GSK3β may also contribute to its biological activity and warrant further investigation.[11][12] The data and protocols presented in this guide provide a foundational resource for researchers working to further elucidate the mechanisms of CK2 inhibition and develop novel anti-cancer strategies.

References

Investigating the Role of CK2 with the Selective Inhibitor "Compound 4"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel and selective inhibitor of protein kinase CK2, referred to as "Compound 4" in its primary publication. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in their investigation of CK2 function and the therapeutic potential of its inhibition.

Introduction to CK2 and the Novel Inhibitor

Protein kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is frequently implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][2]

A novel class of CK2 inhibitors has been developed, with the lead compound, designated as Compound 4 , demonstrating remarkable selectivity and cellular efficacy.[3][4] This inhibitor represents a significant advancement in the field, offering a valuable tool to probe the intricate functions of CK2.

Mechanism of Action

Compound 4 exhibits a unique mechanism of action by targeting the "open hinge" conformation of CK2.[3][4] This conformation is a rare structural state among protein kinases, and by specifically binding to it, Compound 4 achieves a high degree of selectivity.[3][4] This ATP-competitive inhibitor interacts with side chain residues in the hinge region, a mode of binding distinct from many other CK2 inhibitors.[3][4] This specificity minimizes off-target effects, making it a more precise tool for studying CK2-mediated signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound 4, providing a basis for comparison with other known CK2 inhibitors.

Inhibitor Target IC₅₀ (nM) Assay Method Reference
Compound 4CK2α280ADP-Glo™ Kinase Assay[3]
SRPIN803CK2203Not Specified[5]
CX-4945CK2Not SpecifiedNot Specified[6]
TDBCK232Not Specified[6]

Table 1: In Vitro Kinase Inhibition

Inhibitor Cell Line DC₅₀ (µM) Assay Method Reference
Compound 4Jurkat (Human T-cell leukemia)12.8MTT Assay[3]

Table 2: Cellular Viability

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by CK2 and a typical experimental workflow for evaluating CK2 inhibitors.

CK2-Mediated Signaling Pathways

CK2_Signaling cluster_akt AKT Pathway cluster_nfkb NF-κB Pathway CK2 CK2 PI3K PI3K CK2->PI3K activates AKT AKT CK2->AKT phosphorylates (S129) IkB IκB CK2->IkB phosphorylates PI3K->AKT p_AKT_S129 p-AKT (S129) Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival NFkB NF-κB NFkB->Cell_Survival p_IkB p-IκB p_IkB->NFkB degradation leads to NF-κB activation Apoptosis Apoptosis p_IkB->Apoptosis inhibition of Inhibitor CK2 Inhibitor (Compound 4) Inhibitor->CK2

Caption: CK2 signaling pathways impacting cell survival and apoptosis.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Start Kinase_Assay In Vitro Kinase Assay (ADP-Glo™) Start->Kinase_Assay Cell_Culture Cell Culture (e.g., Jurkat cells) Start->Cell_Culture IC50 Determine IC₅₀ Kinase_Assay->IC50 End End IC50->End Treatment Treat with Compound 4 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-AKT S129) Treatment->Western_Blot DC50 Determine DC₅₀ Viability_Assay->DC50 DC50->End Pathway_Analysis Analyze Pathway Modulation Western_Blot->Pathway_Analysis Pathway_Analysis->End

Caption: Workflow for characterizing a novel CK2 inhibitor.

Experimental Protocols

The following are detailed, standardized protocols for the key experiments cited in the characterization of Compound 4. While these protocols are based on established methodologies, it is recommended to consult the primary publication (Dalle Vedove et al., Eur J Med Chem. 2020;195:112267) for any specific modifications.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound 4 against CK2α.

Materials:

  • Recombinant human CK2α enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound 4 stock solution (in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of Compound 4 in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control.

  • Add 2.5 µL of a solution containing the CK2α enzyme and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CK2.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT)

Objective: To determine the half-maximal effective concentration (DC₅₀) of Compound 4 on the viability of Jurkat cells.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Compound 4 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of Compound 4 in complete medium.

  • Add 100 µL of the diluted inhibitor or vehicle (DMSO) control to the respective wells.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each inhibitor concentration relative to the vehicle control.

  • Determine the DC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of p-AKT (S129)

Objective: To assess the effect of Compound 4 on the phosphorylation of the CK2 substrate AKT at serine 129 in a cellular context.

Materials:

  • Jurkat cells

  • Compound 4

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-AKT(S129) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat Jurkat cells with various concentrations of Compound 4 or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-AKT(S129) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.

  • Quantify the band intensities using densitometry software.

Conclusion

Compound 4 represents a highly selective and potent inhibitor of CK2 with a well-defined mechanism of action. Its ability to effectively reduce the viability of cancer cells and modulate key signaling pathways underscores the therapeutic potential of targeting CK2. The data and protocols presented in this guide provide a solid foundation for further investigation into the multifaceted roles of CK2 in health and disease, and for the development of novel therapeutic strategies based on its inhibition.

References

In-Depth Technical Guide: CK2 Inhibitor 3 - IC50 and Ki Values

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biochemical and cellular potencies of compounds identified as "CK2 inhibitor 3". The primary focus is on the well-characterized and clinically evaluated inhibitor, CX-4945 (Silmitasertib), with comparative data provided for another pyrazolo[1,5-a]pyrimidine-based CK2 inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Inhibitor Potency

The inhibitory activities of two compounds, both referred to in literature as "this compound" or similar, are summarized below. CX-4945 (Silmitasertib) is a potent, orally bioavailable, ATP-competitive inhibitor of the CK2α and CK2α' subunits.[1][2][3] The second compound is a selective pyrazolo[1,5-a]pyrimidine derivative.

Inhibitor NameTargetAssay TypeIC50KiKd
CX-4945 (Silmitasertib) CK2αBiochemical (Radiometric Kinase Assay)1 nM--
CK2α'Biochemical (Radiometric Kinase Assay)1 nM--
CK2αBiochemical (Binding Assay)-0.38 nM-
Pyrazolo[1,5-a]pyrimidine Derivative CK2αBiochemical1.51 µM-12 nM
CK2α'Biochemical7.64 µM--
CK2αCell-based8 nM--
CK2α'Cell-based38 nM--

Experimental Protocols

Determination of IC50 for CX-4945 (Radiometric Kinase Assay)

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of CX-4945 against the CK2 holoenzyme using a radiometric assay format.

Materials:

  • CX-4945

  • Recombinant human CK2 holoenzyme (α2β2)

  • Substrate peptide (e.g., RRRADDSDDDDD)

  • [γ-³³P]ATP

  • Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol

  • ATP solution: 75 µM ATP in 75 mM MgCl₂

  • 0.75% Phosphoric acid

  • Phosphocellulose filter plate

  • Scintillation fluid

  • Luminescence counter

Procedure:

  • Prepare a serial dilution of CX-4945 in DMSO, with a final concentration range typically from 0.0001 µM to 1 µM.

  • In a reaction well, combine 10 µL of the CX-4945 dilution with 10 µL of ADB.

  • Add 10 µL of the substrate peptide solution (1 mM in ADB).

  • Add 10 µL of the recombinant human CK2 enzyme (25 ng in ADB).

  • Initiate the kinase reaction by adding 10 µL of the ATP solution containing [γ-³³P]ATP. The final ATP concentration in the reaction is 15 µM.

  • Incubate the reaction mixture at 30°C for 10 minutes.

  • Quench the reaction by adding 100 µL of 0.75% phosphoric acid.

  • Transfer the quenched reaction mixture to a phosphocellulose filter plate.

  • Wash each well of the filter plate five times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the plate under a vacuum for 5 minutes.

  • Add 15 µL of scintillation fluid to each well.

  • Measure the residual radioactivity using a luminescence counter.

  • The IC50 values are calculated from the dose-response curves generated from at least eight concentrations of CX-4945.

Determination of Ki for CX-4945 (Competitive Binding Assay)

The inhibition constant (Ki) for ATP-competitive inhibitors like CX-4945 is often determined through competitive binding assays. While a specific, detailed protocol for the Millipore Kinase Profiler assay used for CX-4945's Ki determination is proprietary, the general principle involves measuring the displacement of a fluorescently labeled ATP-competitive probe from the kinase active site by the inhibitor. The Ki can then be calculated from the IC50 value obtained in the binding assay using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S]/KM))

Where:

  • IC50 is the concentration of the inhibitor that displaces 50% of the labeled probe.

  • [S] is the concentration of the labeled probe used in the assay.

  • KM is the Michaelis-Menten constant of the labeled probe for the kinase.

Signaling Pathway and Experimental Workflow Diagrams

CK2 in the PI3K/Akt Signaling Pathway

Protein Kinase CK2 is a key regulator of multiple signaling pathways that are critical for cell growth, proliferation, and survival. One of the well-established pathways influenced by CK2 is the PI3K/Akt pathway. CK2 can directly phosphorylate Akt at serine 129, contributing to its activation. Additionally, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, which normally antagonizes the PI3K/Akt pathway. Inhibition of CK2 by compounds like CX-4945 can therefore lead to reduced Akt signaling, resulting in decreased cell proliferation and increased apoptosis.[4][5][6]

CK2_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates CK2 CK2 CK2->Akt Phosphorylates (S129) & Activates PTEN PTEN CK2->PTEN Inhibits Downstream Downstream Effectors (e.g., mTOR, Bad, FoxO) Akt->Downstream PTEN->PIP3 Dephosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis CX4945 CX-4945 (this compound) CX4945->CK2 Inhibits

Caption: CK2's role in the PI3K/Akt signaling pathway and its inhibition by CX-4945.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of a kinase inhibitor using a radiometric assay.

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of this compound Dispense Dispense inhibitor dilutions and reaction mix into plate Inhibitor_Dilution->Dispense Reagent_Mix Prepare reaction mix: - CK2 Enzyme - Substrate Peptide - Assay Buffer Reagent_Mix->Dispense Initiate Initiate reaction with [γ-³³P]ATP solution Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Quench Quench reaction with phosphoric acid Incubate->Quench Filter Transfer to phosphocellulose filter plate and wash Quench->Filter Measure Measure radioactivity with a luminescence counter Filter->Measure Plot Plot dose-response curve Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for determining the IC50 of a CK2 inhibitor via a radiometric assay.

References

Unveiling the ATP-Competitive Inhibition Mechanism of SGC-CK2-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the highly selective and potent Protein Kinase CK2 inhibitor, SGC-CK2-1, also known as "CK2 inhibitor 3". This document provides a comprehensive overview of its binding kinetics, structural interactions, and cellular engagement, supported by detailed experimental methodologies and quantitative data.

Executive Summary

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its dysregulation is frequently associated with various cancers, making it a compelling target for therapeutic intervention. SGC-CK2-1 has emerged as a pivotal chemical probe for elucidating the cellular functions of CK2 due to its exceptional potency and selectivity. This guide delves into the ATP-competitive inhibition mechanism of SGC-CK2-1, offering valuable insights for researchers in oncology, cell biology, and drug discovery.

Quantitative Inhibitory Profile of SGC-CK2-1

SGC-CK2-1 demonstrates potent inhibition of the catalytic subunits of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2). Its inhibitory activity has been quantified through both biochemical and cellular assays, as summarized below.

Assay Type Target Parameter Value ATP Concentration Reference
Enzymatic Assay (Eurofins)CK2αIC504.2 nM10 µM[1]
Enzymatic Assay (Eurofins)CK2α'IC502.3 nM10 µM[1]
Cellular Assay (NanoBRET)CK2αIC5036 nMN/A[1][2][3]
Cellular Assay (NanoBRET)CK2α'IC5016 nMN/A[1][2][3]

Kinome-Wide Selectivity

A critical attribute of a chemical probe is its selectivity. SGC-CK2-1 has been profiled against a broad panel of human kinases, demonstrating a superior selectivity profile compared to other known CK2 inhibitors.

Assay Kinases Screened Inhibitor Concentration Results Reference
KINOMEscan403 wild-type kinases1 µMOnly 3 kinases were inhibited by more than 90%, two of which were CK2α and CK2α'.[2] Potential off-targets were found to be at least 100-fold weaker.[4][1][2][4]

ATP-Competitive Binding and Structural Insights

The primary mechanism of action for SGC-CK2-1 is its direct competition with ATP for the binding site on the CK2α subunit. This has been elucidated through X-ray crystallography studies.

The co-crystal structure of SGC-CK2-1 in complex with human CK2α has been resolved (PDB ID: 6Z83)[4][5][6][7]. The structure reveals that the pyrazolopyrimidine core of SGC-CK2-1 occupies the adenine-binding pocket of the ATP-binding site.

cluster_binding SGC-CK2-1 Binding to CK2α ATP Site cluster_inhibition Mechanism of Action SGC_CK2_1 SGC-CK2-1 ATP_Site ATP Binding Site (Adenine Pocket) SGC_CK2_1->ATP_Site Occupies Val116 Val116 (Hinge Region) SGC_CK2_1->Val116 Interacts with ATP ATP ATP_Site->ATP Binding Prevented Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Inhibited CK2_Substrate CK2 Substrate CK2_Substrate->Phosphorylation Target of

Caption: ATP-Competitive Inhibition by SGC-CK2-1.

Key Signaling Pathways Modulated by CK2 Inhibition

CK2 is a nodal kinase that regulates multiple signaling pathways critical for cell survival and proliferation. Inhibition of CK2 by SGC-CK2-1 is expected to impact these pathways.

cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway SGC_CK2_1 SGC-CK2-1 CK2 Protein Kinase CK2 SGC_CK2_1->CK2 Inhibits PTEN PTEN CK2->PTEN Inhibits IκBα IκBα CK2->IκBα Phosphorylates for Degradation β_catenin β-catenin CK2->β_catenin Stabilizes Akt Akt PTEN->Akt Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival NF_κB NF-κB IκBα->NF_κB Inhibits Inflammation_Survival Inflammation & Cell Survival NF_κB->Inflammation_Survival Gene_Expression Gene Expression β_catenin->Gene_Expression

Caption: Major Signaling Pathways Regulated by CK2.

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard procedure for determining the in vitro potency (IC50) of an inhibitor against a specific kinase using a radiometric assay format.

cluster_workflow Radiometric Kinase Assay Workflow start Start step1 Prepare serial dilutions of SGC-CK2-1 in DMSO start->step1 step2 Incubate kinase, substrate peptide, and inhibitor in reaction buffer step1->step2 step3 Initiate reaction by adding [γ-33P]-ATP and MgCl2 step2->step3 step4 Incubate at 30°C for a defined period (e.g., 60 min) step3->step4 step5 Stop reaction by adding phosphoric acid step4->step5 step6 Spot reaction mixture onto a filter membrane step5->step6 step7 Wash membrane to remove unincorporated [γ-33P]-ATP step6->step7 step8 Quantify incorporated 33P using a scintillation counter step7->step8 step9 Calculate % inhibition and determine IC50 value step8->step9 end End step9->end

Caption: Radiometric Kinase Assay Workflow.

Protocol:

  • Compound Preparation: A serial dilution of SGC-CK2-1 is prepared in 100% DMSO.

  • Reaction Mixture: The kinase (e.g., recombinant human CK2α), a specific peptide substrate, and the inhibitor are pre-incubated in a reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA).

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing [γ-33P]-ATP and 10 mM Mg-acetate.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 40 minutes) at room temperature.

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Substrate Capture: An aliquot of the reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.

  • Washing: The filter is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a target protein.

Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for CK2α or CK2α' fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are seeded into 96-well plates.

  • Compound and Tracer Addition: A serial dilution of SGC-CK2-1 is added to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the ATP-binding site of CK2.

  • Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Substrate Addition: A substrate for NanoLuc® luciferase is added.

  • BRET Measurement: The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

X-ray Crystallography

Determining the co-crystal structure of SGC-CK2-1 with CK2α provides atomic-level detail of the binding interaction.

Protocol:

  • Protein Expression and Purification: The catalytic subunit of human CK2α is overexpressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.

  • Crystallization: The purified CK2α is concentrated and mixed with SGC-CK2-1. Crystallization is typically achieved using the hanging-drop or sitting-drop vapor diffusion method, where the protein-inhibitor complex is mixed with a precipitant solution and allowed to equilibrate against a reservoir of the precipitant.

  • Crystal Soaking (Alternative): Alternatively, pre-formed crystals of apo-CK2α can be soaked in a solution containing a high concentration of SGC-CK2-1.

  • Data Collection: A suitable crystal is cryo-protected and exposed to a high-intensity X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the protein-inhibitor complex is built into the electron density and refined to yield the final structure.

Conclusion

SGC-CK2-1 is a highly potent and selective ATP-competitive inhibitor of Protein Kinase CK2. Its well-defined mechanism of action, characterized by direct binding to the ATP pocket of the catalytic subunits, makes it an invaluable tool for dissecting the complex roles of CK2 in cellular signaling and disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize SGC-CK2-1 in their studies and to advance the development of novel therapeutics targeting CK2.

References

Methodological & Application

Application Notes and Protocols for CK2 Inhibitor 3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention. "CK2 inhibitor 3" is a potent and selective inhibitor of CK2 with an IC50 value of 280 nM.[1] This document provides detailed application notes and experimental protocols for the utilization of "this compound" in cell culture experiments, intended to guide researchers in investigating its biological effects.

Mechanism of Action

"this compound" exerts its biological effects by competitively inhibiting the ATP-binding site of the CK2 catalytic subunits. This inhibition leads to a downstream cascade of events, primarily affecting signaling pathways that are crucial for cancer cell survival and proliferation. A key documented effect is the reduction of phosphorylation of Akt at serine 129 (p-Akt Ser129), a phosphorylation event mediated by CK2 that is important for maximal Akt activation.[1][2][3] By attenuating CK2 activity, "this compound" can induce apoptosis and reduce cell viability in tumor cells.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of "this compound" in cell culture studies.

Parameter Cell Line Value Reference
IC50 (In Vitro Kinase Assay)-280 nM[1]
DC50 (Cell Viability)Jurkat (Human T-cell leukemia)12.80 µM[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CK2 and the general workflows for the experimental protocols described below.

CK2_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CK2-Mediated Pro-Survival Pathways Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Cytokines Cytokines JAK JAK Cytokines->JAK CK2 CK2 pAkt_S129 p-Akt (Ser129) CK2->pAkt_S129 Phosphorylates NFkB NF-κB CK2->NFkB Activates CK2->JAK Activates STAT STAT CK2->STAT Activates Akt Akt PI3K->Akt Akt->pAkt_S129 Cell_Survival Cell Survival pAkt_S129->Cell_Survival Promotes Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB->Gene_Transcription Promotes JAK->STAT STAT->Gene_Transcription Promotes CK2_inhibitor_3 This compound CK2_inhibitor_3->CK2 Inhibits

CK2 Signaling Pathways

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assays cluster_2 Phase 3: Data Analysis start Start with healthy cancer cell culture (e.g., Jurkat cells) treat Treat cells with 'this compound' (various concentrations) start->treat control Include vehicle control (e.g., DMSO) start->control viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (e.g., for p-Akt Ser129) treat->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis control->viability control->western control->apoptosis analyze Analyze and quantify results viability->analyze western->analyze apoptosis->analyze conclusion Draw conclusions on inhibitor's efficacy and mechanism analyze->conclusion

General Experimental Workflow

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of "this compound" in cell culture. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is adapted for Jurkat cells and is based on standard MTT assay procedures.[1][4][5][6][7]

a. Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • "this compound" (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of approximately 3 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.[4]

  • Treatment: Prepare serial dilutions of "this compound" in complete medium. Add the desired final concentrations of the inhibitor to the wells. For a dose-response curve, a range of concentrations from 0 µM to 50 µM is recommended.[1] Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The DC50 value can be determined by plotting cell viability against the inhibitor concentration.

Western Blot Analysis for p-Akt (Ser129) Phosphorylation

This protocol provides a framework for detecting changes in Akt phosphorylation at Ser129 in Jurkat cells treated with "this compound".[8][9][10][11]

a. Materials:

  • Jurkat cells

  • RPMI-1640 medium

  • "this compound"

  • DMSO

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser129) and Rabbit anti-Akt (total)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

b. Protocol:

  • Cell Culture and Treatment: Culture Jurkat cells to a sufficient density. Treat the cells with "this compound" at desired concentrations (e.g., 5 µM and 20 µM) for 16 hours.[1] Include a vehicle control.

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt (Ser129) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using ECL reagents and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

a. Materials:

  • Jurkat cells

  • RPMI-1640 medium

  • "this compound"

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

b. Protocol:

  • Cell Treatment: Seed and treat Jurkat cells with "this compound" at various concentrations for a specified time (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

"this compound" is a valuable tool for studying the roles of CK2 in cancer biology. The protocols provided herein offer a foundation for investigating its effects on cell viability, key signaling pathways, and the induction of apoptosis. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to further elucidate the therapeutic potential of targeting CK2 in cancer.

References

Application Notes and Protocols: Immunoprecipitation Kinase Assay for CK2 Inhibitor CX-4945 (Silmitasertib)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, proliferation, and survival.[1][2] The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] Unlike many other kinases, CK2 is considered to be constitutively active. Its dysregulation and overexpression are implicated in the pathogenesis of numerous human diseases, particularly cancer, making it an attractive therapeutic target.[3][4]

CX-4945, also known as Silmitasertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of CK2.[5][6] As a first-in-class clinical inhibitor of CK2, it serves as a critical tool for studying CK2-mediated signaling and for therapeutic development.[7][8] This document provides detailed protocols for an immunoprecipitation (IP) kinase assay to measure endogenous CK2 activity from cell lysates and to evaluate the efficacy of inhibitors like CX-4945.

Mechanism of Action of CX-4945 CX-4945 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CK2α catalytic subunit, preventing the phosphorylation of CK2 substrates.[9][10] This inhibition leads to the downregulation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, by blocking CK2-mediated phosphorylation of key components like Akt at Serine 129.[5][7] This action can induce cell-cycle arrest and apoptosis in cancer cells.[5][11]

Quantitative Data: Inhibitory Profile of CX-4945

The following table summarizes the in vitro potency of CX-4945 against CK2 and other selected kinases.

Target KinaseParameterValue (nM)Notes
CK2α IC₅₀ 1 Potent and selective inhibition.[6][7][11]
CK2α' IC₅₀ 1 Equal potency against the α' isoform.[6]
CK2α Kᵢ 0.38 High-affinity binding to the ATP pocket.[7][9]
Flt3IC₅₀35Off-target activity observed in cell-free assays.[7][12]
Pim1IC₅₀46Off-target activity observed in cell-free assays.[7][12]
CDK1IC₅₀56Off-target activity observed in cell-free assays.[7][12]
DYRK1AIC₅₀160Significant off-target inhibition.[12]
GSK3βIC₅₀190Significant off-target inhibition.[13]

Note: While CX-4945 shows activity against other kinases in cell-free assays, it demonstrates high selectivity for CK2 in cell-based functional assays at relevant concentrations.[7]

CK2 Signaling and Inhibition by CX-4945

The diagram below illustrates the central role of CK2 in promoting cell survival through the PI3K/Akt pathway and the mechanism of inhibition by CX-4945.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates CK2 CK2 CK2->Akt Phosphorylates (S129) ProSurvival Cell Survival, Proliferation, Angiogenesis mTORC1->ProSurvival CX4945 CX-4945 (Inhibitor) CX4945->CK2 Inhibits

Caption: CK2-mediated phosphorylation of Akt(S129) promotes its full activation, leading to cell survival.

Experimental Workflow: CK2 Immunoprecipitation (IP) Kinase Assay

This workflow outlines the key steps to measure the activity of immunoprecipitated CK2 in the presence or absence of an inhibitor.

IP_Kinase_Assay_Workflow start 1. Cell Culture & Treatment (e.g., with CX-4945 or vehicle) lysis 2. Cell Lysis (Ice-cold RIPA buffer) start->lysis clarify 3. Clarification (Centrifugation to remove debris) lysis->clarify ip 4. Immunoprecipitation (Add anti-CK2α antibody, incubate, add Protein A/G beads) clarify->ip wash 5. Wash Immune Complex (Multiple washes to remove non-specific proteins) ip->wash kinase_assay 6. In Vitro Kinase Assay (Add Kinase Buffer, CK2 substrate, [γ-32P]ATP, and MgCl2) wash->kinase_assay incubate 7. Incubation (30°C for 10-30 min) kinase_assay->incubate stop 8. Stop Reaction (Add TCA or load onto P81 paper) incubate->stop quantify 9. Quantification (Scintillation counting or autoradiography) stop->quantify end 10. Data Analysis (Compare inhibitor vs. vehicle) quantify->end

Caption: Workflow for measuring CK2 activity using an immunoprecipitation kinase assay.

Detailed Experimental Protocol

This protocol is adapted from standard immune complex kinase assay procedures.[14][15]

A. Materials and Reagents
  • Cell Lines: Appropriate cell line with detectable CK2 expression (e.g., HeLa, Jurkat, U937).

  • CK2 Inhibitor: CX-4945 (Silmitasertib), dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Antibodies:

    • Anti-CK2α rabbit polyclonal antibody (for IP).

    • Rabbit IgG (Isotype control).

  • Beads: Protein A/G PLUS-Agarose beads.

  • Buffers and Solutions:

    • Cell Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Supplement with protease and phosphatase inhibitor cocktails immediately before use.

    • Wash Buffer: PBS or a less stringent RIPA buffer.

    • Kinase Assay Buffer (1X): 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM DTT.

    • CK2 Substrate: Specific CK2 peptide substrate (e.g., RRADDSDDDDD) at a working concentration of 200 µM.

    • ATP Solution: 500 µM "cold" ATP.

    • Radioisotope: [γ-³²P]ATP (10 mCi/ml).

    • Stop Solution: 0.75% Phosphoric acid or 40% Trichloroacetic acid (TCA).

  • Consumables: P81 phosphocellulose paper, microcentrifuge tubes, scintillation vials, scintillation cocktail.

B. Cell Culture and Treatment
  • Culture cells to 80-90% confluency in appropriate media.

  • Treat cells with the desired concentrations of CX-4945 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).[16][17]

C. Preparation of Cell Lysates
  • Aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.

  • Add 1 ml of ice-cold RIPA buffer to the plate and incubate on ice for 10-15 minutes.[14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

D. Immunoprecipitation of CK2
  • Normalize the protein concentration of all samples with lysis buffer. Use 500 µg to 1 mg of total protein per IP reaction.

  • Add 1-2 µg of anti-CK2α antibody to each tube. For the negative control, add an equivalent amount of rabbit IgG.

  • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Add 20-30 µl of a 50% slurry of Protein A/G PLUS-Agarose beads to each tube.

  • Incubate with gentle rotation for an additional 1-2 hours (or overnight) at 4°C.

  • Collect the beads (immune complexes) by centrifuging at 1,000 x g for 5 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the bead pellet four times with 1 ml of ice-cold wash buffer, repeating the centrifugation step each time.[14] After the final wash, remove all supernatant.

E. In Vitro Kinase Assay
  • Prepare the Master Mix on ice. For each reaction, you will need:

    • 10 µl Kinase Assay Buffer (1X)

    • 10 µl CK2 Substrate Peptide

    • 10 µl Diluted [γ-³²P]ATP (prepare by mixing cold ATP solution with radioactive ATP and kinase buffer as per manufacturer's recommendation, e.g., Millipore Kinase Assay Kit).[15]

  • Resuspend the washed bead pellet from step D8 in 20 µl of Kinase Assay Buffer.

  • To start the reaction, add 30 µl of the Master Mix to the resuspended beads.

  • Incubate the reaction tubes in a water bath at 30°C for 10-20 minutes with occasional agitation.[14]

  • Stop the reaction by spotting 20 µl of the reaction mixture onto a labeled P81 phosphocellulose square.

F. Detection and Quantification
  • Immediately place the P81 papers in a beaker containing 0.75% phosphoric acid.

  • Wash the papers 3-4 times with fresh phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone for 2 minutes to dry the papers.

  • Place the dry P81 papers into individual scintillation vials, add 5 ml of scintillation cocktail, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

  • Subtract Background: Subtract the CPM value from the negative control (IgG) from all experimental samples.

  • Calculate % Inhibition: Determine the percentage of CK2 activity inhibition for each CX-4945 concentration relative to the vehicle-treated control.

    • % Activity = (CPM_Inhibitor / CPM_Vehicle) * 100

    • % Inhibition = 100 - % Activity

  • Plot Data: Plot the % Inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce CK2 activity by 50%).

Expected Results: Treatment of cells with CX-4945 is expected to cause a dose-dependent decrease in the activity of the immunoprecipitated CK2, as measured by the reduction in phosphorylated substrate. This demonstrates the inhibitor's ability to engage and inhibit its target within a cellular context.

References

Application Notes and Protocols for "CK2 inhibitor 3" in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is a key regulator of numerous cellular processes, including cell proliferation, survival, and apoptosis.[1][2] Its dysregulation is frequently associated with various cancers, making it a prime target for therapeutic intervention.[1][2] "CK2 inhibitor 3," also referred to as compound 4 in the primary literature, is a potent and selective inhibitor of CK2 with an IC50 of 280 nM.[3][4] This novel inhibitor targets the open hinge conformation of CK2, a structural feature that is rare among other kinases, contributing to its remarkable selectivity.[3][4] In vitro studies have demonstrated its ability to inhibit endogenous CK2, leading to a significant reduction in the viability of tumor cells.[3][4]

These application notes provide a detailed guide for the administration of "this compound" in animal models, based on its known in vitro properties and established protocols for other well-characterized CK2 inhibitors. Due to the absence of published in vivo data for this specific inhibitor, the following protocols are recommendations and should be adapted with careful dose-finding and tolerability studies.

Data Presentation

In Vitro Activity and Selectivity of "this compound"
PropertyValueReference
IC50 (CK2α) 280 nM[3][4]
Cellular Activity (DC50, Jurkat cells) 12.8 µM[5]
Kinase Selectivity Highly selective; at 1 µM, only CK2α and CK2α' were inhibited by more than 50% in a panel of 320 kinases.[4]
Mechanism of Action Targets the open hinge conformation of CK2.[3][4]
Comparative In Vivo Administration Protocols of Other CK2 Inhibitors
InhibitorAnimal ModelRoute of AdministrationVehicleDosageReference
CX-4945 (Silmitasertib) Mouse (AML patient-derived xenografts)Oral gavage10% 2-hydroxypropyl-β-cyclodextrin in water75 mg/kg, twice daily[6]
DMAT MouseIntraperitonealNot specifiedNot specified[7]
CIGB-300 Mouse (lung metastasis model)IntravenousNot specified10 mg/kg[1]

Experimental Protocols

Recommended Protocol for In Vivo Administration of "this compound"

Disclaimer: The following protocol is a recommendation based on the properties of "this compound" and established procedures for similar kinase inhibitors. Researchers must conduct preliminary dose-escalation and tolerability studies to determine the optimal and safe dosage for their specific animal model and experimental goals.

1. Materials:

  • "this compound" (powder)

  • Vehicle solution: 10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water. Alternatively, a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water can be tested. The choice of vehicle should be determined by solubility and tolerability studies.

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)

  • Appropriate animal model (e.g., tumor xenograft mouse model)

2. Preparation of "this compound" Formulation (for a 10 mg/kg dose in a 20g mouse):

  • a. Calculation:

    • Dose: 10 mg/kg

    • Mouse weight: 20 g = 0.02 kg

    • Required amount of inhibitor: 10 mg/kg * 0.02 kg = 0.2 mg

    • Dosing volume (oral gavage): Typically 100-200 µL for a 20g mouse. Let's use 100 µL (0.1 mL).

    • Required concentration: 0.2 mg / 0.1 mL = 2 mg/mL

  • b. Formulation:

    • Weigh out the required amount of "this compound" (e.g., 2 mg for 1 mL of dosing solution) and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of the chosen vehicle (e.g., 1 mL of 10% HPβCD).

    • Vortex the mixture vigorously for 2-3 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes, or until a clear solution or a fine suspension is formed.

    • Visually inspect the solution for any precipitation before each administration.

3. Administration to Animal Models:

  • a. Route of Administration:

    • Oral Gavage (Recommended): This route is often preferred for its convenience and reduced stress on the animals for repeated dosing.

    • Intraperitoneal (IP) Injection: This can also be an effective route for systemic delivery.

  • b. Procedure (Oral Gavage):

    • Gently restrain the animal.

    • Measure the required volume of the prepared "this compound" formulation into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • c. Dosing Schedule:

    • A starting point could be once or twice daily administration. The optimal dosing frequency will depend on the pharmacokinetic properties of the inhibitor, which are currently unknown.

4. Pharmacodynamic Assessment:

  • To confirm target engagement in vivo, researchers can assess the phosphorylation status of CK2 substrates, such as Akt at Ser129, in tumor or surrogate tissues at various time points after administration.

Visualizations

CK2 Signaling Pathway

Caption: CK2 signaling pathway and the inhibitory action of "this compound".

Experimental Workflow for In Vivo Administration of "this compound"

Caption: A general experimental workflow for in vivo studies of "this compound".

References

Measuring CK2 Inhibition In Vivo with CX-4945 (Silmitasertib): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, where it is frequently overexpressed and contributes to tumor progression and resistance to therapy.[2][3][4] CX-4945, also known as Silmitasertib, is a potent and selective, orally bioavailable ATP-competitive inhibitor of CK2.[4][5] It has shown significant anti-tumor efficacy in a variety of preclinical cancer models and is currently under investigation in clinical trials.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for measuring the in vivo inhibition of CK2 using CX-4945. The methodologies described herein are essential for preclinical and clinical evaluation of CK2 inhibitors, enabling researchers to assess target engagement, pharmacodynamic effects, and therapeutic efficacy.

Data Presentation

In Vivo Efficacy of CX-4945 in Preclinical Models
Animal ModelCancer TypeCX-4945 DoseAdministration RouteKey FindingsReference
Mouse Xenograft (HuCCT1)Cholangiocarcinoma50 mg/kg, twice dailyOralSignificantly inhibited tumor growth.[5][5]
Mouse Xenograft (PC3)Prostate Cancer25 and 75 mg/kg, twice dailyOralDose-dependent reduction in tumor growth.[7][8][7][8]
Mouse Xenograft (U-87)Glioblastoma50 and 100 mg/kg, daily for two weeksOralReduced tumor mass.[9][10][9][10]
Mouse Xenograft (4T1, MC38, CT26)Various (Breast, Colon)Not specifiedNot specifiedModest direct anti-tumor effects alone, but dramatically enhanced anti-CTLA-4 immunotherapy.[1][1]
Pharmacodynamic Biomarkers of CK2 Inhibition by CX-4945 In Vivo
BiomarkerTissue/Sample TypeMethod of AnalysisKey ObservationsReference
p-Akt (Ser129)Tumor Xenograft TissueWestern Blot, ImmunohistochemistryDose-dependent reduction in phosphorylation.[5][7][5][7]
Phospho-CK2 SubstratesTumor Xenograft Tissue, Peripheral Blood Mononuclear Cells (PBMCs)Western BlotReduction in phosphorylation of CK2 consensus motifs.[11][12][13][11][12][13]
p21 (T145)Tumor Xenograft TissueImmunohistochemistryTime-dependent reduction in phosphorylation.[8][8]
Ki-67Tumor Xenograft TissueImmunohistochemistryReduction in the number of proliferating cells at higher doses.[9][9]
Apoptosis (TUNEL assay)Tumor Xenograft TissueImmunohistochemistryIncreased apoptosis in treated tumors.[5][5]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways affected by CK2 and a general workflow for assessing CK2 inhibition in vivo.

CK2_Signaling_Pathway CX4945 CX-4945 CK2 CK2 CX4945->CK2 Inhibits PTEN PTEN CK2->PTEN Inhibits Akt Akt CK2->Akt Activates (p-Ser129) NFkB_pathway NF-κB Pathway CK2->NFkB_pathway Activates Wnt_pathway Wnt/β-catenin Pathway CK2->Wnt_pathway Activates pAkt_S129 p-Akt (Ser129) PI3K_pathway PI3K/Akt Pathway pAkt_S129->PI3K_pathway Cell_Survival Cell Survival & Proliferation PI3K_pathway->Cell_Survival NFkB_pathway->Cell_Survival Wnt_pathway->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: Simplified signaling pathways modulated by CK2.

In_Vivo_Workflow Animal_Model Establish Animal Model (e.g., Xenograft) Treatment Administer CX-4945 (Oral Gavage) Animal_Model->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Tissue_Collection Collect Tumor and/or Blood Samples Monitoring->Tissue_Collection PD_Analysis Pharmacodynamic Analysis Tissue_Collection->PD_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Tissue_Collection->PK_Analysis Western_Blot Western Blot (p-Akt, p-CK2 Substrates) PD_Analysis->Western_Blot IHC Immunohistochemistry (p-Akt, Ki-67, TUNEL) PD_Analysis->IHC Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis IHC->Data_Analysis PK_Analysis->Data_Analysis

Caption: General workflow for in vivo assessment of CX-4945.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-CK2 Substrates and p-Akt (Ser129)

This protocol outlines the detection of CK2 activity biomarkers in tumor tissue lysates by Western blotting.

Materials:

  • Tumor tissue harvested from experimental animals

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-Phospho-CK2 Substrate [(pS/pT)DXE][13][14]

    • Anti-Phospho-Akt (Ser129)[15]

    • Anti-Total Akt[16]

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Lysis:

    • Excise tumors and snap-freeze in liquid nitrogen or immediately process.

    • Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify band intensities using appropriate software and normalize to the loading control.

Protocol 2: Immunohistochemistry (IHC) for p-Akt (Ser129), Ki-67, and TUNEL

This protocol describes the detection of pharmacodynamic markers in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Anti-Phospho-Akt (Ser473) (Note: Ser473 is a common marker for Akt activation, though Ser129 is more specific to CK2)[17]

    • Anti-Ki-67

    • TUNEL assay kit

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).

    • Allow the slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with hydrogen peroxide solution for 10-15 minutes.

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 30-60 minutes.

    • Incubate with the primary antibody (diluted as recommended) in a humidified chamber overnight at 4°C.

    • For TUNEL staining, follow the manufacturer's protocol for the enzyme and label incubation steps.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Incubate with streptavidin-HRP for 30 minutes at room temperature.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Apply the DAB substrate and monitor for color development.

    • Rinse with distilled water to stop the reaction.

    • Counterstain with hematoxylin.

    • Dehydrate the slides through a graded ethanol series and clear in xylene.

  • Mounting and Analysis:

    • Coverslip the slides using a permanent mounting medium.

    • Analyze the slides under a microscope. For quantitative analysis, score the staining intensity and percentage of positive cells in multiple high-power fields.[5]

Protocol 3: Pharmacokinetic (PK) Analysis of CX-4945

This protocol provides a general outline for measuring CX-4945 concentrations in plasma samples.

Materials:

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • Protein precipitation solvent (e.g., acetonitrile)

  • Internal standard (a structurally similar compound not present in the sample)

  • LC-MS/MS system

Procedure:

  • Sample Collection:

    • Collect blood samples from animals at various time points after CX-4945 administration via appropriate methods (e.g., tail vein, cardiac puncture).

    • Immediately place the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw the plasma samples on ice.

    • To a known volume of plasma, add the internal standard and the protein precipitation solvent.

    • Vortex to mix and precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate CX-4945 and the internal standard using a suitable liquid chromatography method.

    • Detect and quantify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of CX-4945.

    • Determine the concentration of CX-4945 in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

The protocols and data presented provide a robust framework for the in vivo evaluation of the CK2 inhibitor CX-4945. Consistent and rigorous application of these methodologies is crucial for understanding the pharmacodynamics and therapeutic potential of this and other CK2-targeting agents in preclinical and clinical settings. By accurately measuring target engagement and its downstream biological consequences, researchers can make informed decisions in the drug development process.

References

Application Notes and Protocols for CK2 Inhibitor CX-4945 (Silmitasertib) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2 (formerly casein kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of CK2 activity has been implicated in the pathogenesis of various diseases, including cancer and a growing number of neurodegenerative disorders.[2][3] In the context of neurodegeneration, elevated CK2 levels have been observed in affected brain regions in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[4] CK2 is known to phosphorylate several proteins integral to neurodegenerative processes, including tau, α-synuclein, and huntingtin, potentially influencing their aggregation and toxicity.[4]

CX-4945, also known as Silmitasertib, is a potent, orally bioavailable, and ATP-competitive inhibitor of the CK2 holoenzyme.[5][6] It is the first CK2 inhibitor to enter clinical trials for cancer and is now being investigated as a potential therapeutic agent for neurodegenerative diseases.[4][7] These application notes provide a comprehensive overview of the use of CX-4945 as a research tool to study the role of CK2 in neurodegenerative disease models.

Quantitative Data

The following tables summarize the key quantitative data for CX-4945, providing a basis for experimental design.

Table 1: In Vitro Inhibitory Activity of CX-4945

Target KinaseAssay TypeIC50 / Ki / KdReference(s)
CK2αCell-freeIC50: 1 nM[8]
CK2 holoenzymeCell-freeKi: 0.38 nM[6]
Endogenous intracellular CK2Cell-based (Jurkat)IC50: 0.1 µM[9]
DYRK1ACell-freeKd: 1.8 nM[10]
DYRK1ACell-freeIC50: 0.16 µM[10]
GSK3βCell-freeKd: 37.8 nM[10]
GSK3βCell-freeIC50: 0.19 µM[11]
Flt3Cell-freeIC50: 35 nM[8]
Pim1Cell-freeIC50: 46 nM[8]
CDK1Cell-freeIC50: 56 nM[8]

Table 2: In Vitro Cellular Activity of CX-4945

Cell LineAssayEndpointEffective ConcentrationReference(s)
HUVECProliferationIC505.5 µM[9]
HUVECMigrationIC502 µM[9]
HUVECTube FormationIC504 µM[9]
U-87 GlioblastomaCell Viability~80-69% reduction5, 10, 15 µM[12]
HuCCT1, EGI-1, Liv27Apoptosis (Caspase 3/7)Significant increase≥2.5-5 µM (at 72h)[2]
HEK293TCyclin D1 PhosphorylationComplete inhibition10 µM[13]

Table 3: In Vivo Pharmacokinetic and Dosing Parameters of CX-4945

ParameterSpeciesValue/DoseReference(s)
BioavailabilityRat>70% (oral)[14]
Plasma Protein BindingRat>98%[14]
Antitumor Activity (PC3 xenograft)Mouse25, 50, 75 mg/kg, p.o., bid[9]
Antitumor Activity (BT-474 xenograft)Mouse25, 75 mg/kg, p.o., bid[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving CK2 that are relevant to neurodegenerative diseases and a general workflow for studying the effects of CX-4945.

CK2_Signaling_Pathways cluster_0 PI3K/Akt Signaling cluster_1 Wnt/β-catenin Signaling cluster_2 NFAT Signaling PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival CK2 CK2 CK2->Akt pS129 CX4945 CX4945 CX4945->CK2 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b GSK3b Dvl->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin Degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF Nuclear Translocation Gene_Expression Gene_Expression TCF_LEF->Gene_Expression CK2_wnt CK2 CK2_wnt->Dvl CK2_wnt->beta_catenin CX4945_wnt CX-4945 CX4945_wnt->CK2_wnt Ca_influx Ca2+ Influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_dephospho NFAT_dephospho Calcineurin->NFAT_dephospho Dephosphorylation NFAT_nuclear NFAT_nuclear NFAT_dephospho->NFAT_nuclear Nuclear Translocation Gene_Expression_NFAT Gene_Expression_NFAT NFAT_nuclear->Gene_Expression_NFAT Gene Expression DYRK1A DYRK1A DYRK1A->NFAT_nuclear Phosphorylation (Inactivation) GSK3b_nfat GSK3β GSK3b_nfat->NFAT_nuclear Phosphorylation (Inactivation) CX4945_nfat CX-4945 CX4945_nfat->DYRK1A CX4945_nfat->GSK3b_nfat

Caption: Key signaling pathways modulated by CX-4945 relevant to neurodegeneration.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) treatment CX-4945 Treatment (Dose-response & Time-course) start_invitro->treatment viability_assay Cell Viability/Toxicity Assay (MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V, Caspase-3/7) treatment->apoptosis_assay western_blot Western Blot Analysis (p-Akt, p-Tau, etc.) treatment->western_blot data_analysis_invitro Data Analysis & Interpretation viability_assay->data_analysis_invitro apoptosis_assay->data_analysis_invitro western_blot->data_analysis_invitro start_invivo Neurodegenerative Disease Mouse Model (e.g., APP/PS1) drug_admin CX-4945 Administration (Oral Gavage) start_invivo->drug_admin behavioral_tests Behavioral Testing (e.g., Morris Water Maze) drug_admin->behavioral_tests tissue_collection Brain Tissue Collection behavioral_tests->tissue_collection histology Immunohistochemistry (p-Tau, Aβ plaques) tissue_collection->histology biochemical_analysis Biochemical Analysis (Western Blot, ELISA) tissue_collection->biochemical_analysis data_analysis_invivo Data Analysis & Interpretation histology->data_analysis_invivo biochemical_analysis->data_analysis_invivo

Caption: General experimental workflow for studying CX-4945 in neurodegeneration.

Experimental Protocols

Preparation of CX-4945 for In Vitro and In Vivo Studies

1. Preparation of CX-4945 Stock Solution for In Vitro Experiments:

  • Reagent: CX-4945 powder.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.5 mg of CX-4945 (MW: 349.77 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Note: For cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity. Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

2. Formulation of CX-4945 for Oral Gavage in Animal Models:

  • Reagents: CX-4945 powder, 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water.

  • Procedure:

    • Weigh the required amount of CX-4945 powder.

    • Prepare a 1% CMC-Na solution by dissolving CMC-Na in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.

    • Suspend the CX-4945 powder in the 1% CMC-Na solution to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).[15]

    • Vortex or sonicate the suspension to ensure homogeneity.

    • Prepare the formulation fresh daily before administration.

In Vitro Assays

1. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of CX-4945 (e.g., 0.1 to 30 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Caspase-3/7 Activity):

  • Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Protocol (using a commercially available kit, e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay):

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with CX-4945 and controls for the desired time points.

    • After treatment, add the Caspase-3/7 assay reagent to each well at a 1:1 ratio with the cell culture medium.[2]

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence (excitation ~499 nm, emission ~521 nm) using a microplate reader.

    • Normalize the caspase activity to cell number (determined by a parallel viability assay) or total protein concentration.

3. Western Blot Analysis of Akt Phosphorylation:

  • Principle: To determine the effect of CX-4945 on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt at Serine 129 (a direct CK2 site) and other key regulatory sites.[4]

  • Protocol:

    • Plate and treat cells with CX-4945 as described above.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (S129), phospho-Akt (S473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[16]

In Vivo Studies in a Mouse Model of Alzheimer's Disease

1. Animal Model and CX-4945 Administration:

  • Model: APP/PS1 transgenic mice or other suitable models of neurodegeneration.

  • Administration:

    • Prepare CX-4945 for oral gavage as described above.

    • Administer CX-4945 or vehicle control to the mice daily or twice daily at a dose of 25-75 mg/kg.[9] The treatment duration should be determined based on the specific research question and the progression of pathology in the chosen mouse model (e.g., 1-3 months).

    • Monitor the body weight and general health of the animals throughout the study.

2. Behavioral Analysis:

  • Purpose: To assess the effect of CX-4945 on cognitive function.

  • Method (e.g., Morris Water Maze):

    • One to two weeks before the end of the treatment period, conduct the Morris Water Maze test to evaluate spatial learning and memory.

    • The test typically consists of a learning phase (e.g., 4 trials per day for 5 days) where the mice are trained to find a hidden platform in a pool of opaque water.

    • Record the escape latency (time to find the platform) and path length for each trial.

    • On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant and the number of platform crossings.

3. Brain Tissue Processing and Immunohistochemistry:

  • Purpose: To analyze neuropathological markers in the brain.

  • Protocol:

    • At the end of the study, anesthetize the mice and perfuse them transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).[17]

    • Dissect the brains and post-fix them in 4% PFA overnight at 4°C.

    • Cryoprotect the brains by incubating them in a 30% sucrose solution until they sink.

    • Freeze the brains and cut them into coronal or sagittal sections (e.g., 30-40 µm) using a cryostat.

    • For immunohistochemistry, wash the sections in PBS and perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

    • Incubate the sections with primary antibodies against markers of interest (e.g., phospho-Tau (AT8), Aβ (6E10), Iba1 for microglia, GFAP for astrocytes) overnight at 4°C.

    • Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.

    • Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Image the sections using a confocal or fluorescence microscope and quantify the staining intensity or the number of positive cells/plaques in specific brain regions (e.g., hippocampus, cortex).

Disclaimer

This document is intended for research purposes only. The provided protocols are examples and may require optimization for specific cell lines, animal models, and experimental conditions. Researchers should always adhere to institutional guidelines and safety procedures when handling chemical reagents and conducting animal experiments.

References

Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser129) Following CK2 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the detection of phosphorylated Akt at serine 129 (p-Akt Ser129) by Western blot in cell lysates following treatment with a casein kinase 2 (CK2) inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the CK2-Akt signaling pathway.

Introduction

Casein kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1][2] Dysregulation of CK2 activity is frequently observed in a variety of cancers, making it a promising target for therapeutic intervention.[1] CK2 phosphorylates a multitude of substrates, one of which is the protein kinase B (Akt), a key node in cell survival pathways. Specifically, CK2 has been shown to directly phosphorylate Akt1 at serine 129 (Ser129).[3][4][5] This phosphorylation event is reported to enhance Akt kinase activity and promote its association with the chaperone HSP90, thereby preventing its dephosphorylation at Threonine 308 (Thr308) and maintaining its active state.[5][6]

CK2 inhibitors are small molecules designed to block the catalytic activity of CK2, thereby modulating its downstream signaling pathways.[1] By inhibiting CK2, these compounds can lead to a decrease in the phosphorylation of its substrates, including Akt at Ser129. The Western blot protocol detailed below provides a reliable method to assess the efficacy of CK2 inhibitors in modulating the CK2-Akt signaling axis by measuring the levels of p-Akt (Ser129).

Signaling Pathway

The following diagram illustrates the signaling pathway involving CK2 and Akt, and the inhibitory effect of a CK2 inhibitor on the phosphorylation of Akt at Ser129.

CK2_Akt_Pathway cluster_0 cluster_1 Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt_T308 p-Akt (Thr308) PDK1->pAkt_T308 phosphorylates mTORC2 mTORC2 pAkt_S473 p-Akt (Ser473) mTORC2->pAkt_S473 phosphorylates CK2 CK2 pAkt_S129 p-Akt (Ser129) CK2->pAkt_S129 phosphorylates CK2_Inhibitor CK2 Inhibitor 3 CK2_Inhibitor->CK2 inhibits Akt Akt Downstream_Signaling Downstream Signaling (Cell Survival, Growth) pAkt_T308->Downstream_Signaling pAkt_S473->Downstream_Signaling pAkt_S129->Downstream_Signaling enhances

CK2-Akt Signaling Pathway and Inhibition.

Experimental Data Summary

The following table summarizes the effects of representative CK2 inhibitors on the phosphorylation of Akt at Ser129 as determined by Western blot analysis in various cancer cell lines.

CK2 InhibitorCell LineTreatment ConditionsEffect on p-Akt (Ser129)Reference
SGC-CK2-1MDA-MB-2310.1 µM - 10 µM for 24 hoursDose-dependent decrease
CX-4945MDA-MB-2315 µM, 10 µM for 24 hoursDose-dependent decrease
CX-4945HCT11620 µM for 72 hoursDecrease[7]
TDBLiving cellsNot specifiedReduction in phosphorylation[8]

Western Blot Protocol for p-Akt (Ser129)

This protocol outlines the steps for cell culture, treatment with a CK2 inhibitor, protein extraction, and Western blot analysis to detect p-Akt (Ser129).

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231, HCT116) Inhibitor_Treatment 2. Treatment with 'this compound' Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification Inhibitor_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-p-Akt Ser129 & anti-Total Akt) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Detection (Chemiluminescence) Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

Western Blot Experimental Workflow.
Materials and Reagents

  • Cell Lines: Human breast cancer cell line MDA-MB-231 or human colon cancer cell line HCT116.

  • Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Gels: 4-12% Bis-Tris gels.

  • Transfer Membrane: PVDF membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser129) antibody.

    • Rabbit or mouse anti-total Akt antibody (for loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Procedure
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of "this compound" (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at 120V for 1-1.5 hours.

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour or semi-dry transfer according to the manufacturer's instructions.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser129) (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

    • Quantify the band intensities using image analysis software. Normalize the p-Akt (Ser129) signal to the total Akt signal.

Troubleshooting and Considerations

  • Low or No Signal: Ensure efficient protein transfer and use fresh antibody dilutions. Confirm that the cell line used expresses detectable levels of p-Akt (Ser129). A positive control, such as lysate from cells known to have high Akt activity, can be beneficial.

  • High Background: Optimize blocking conditions (time and blocking agent). Increase the number and duration of wash steps.

  • Non-specific Bands: Use a more specific primary antibody or optimize the antibody dilution.

  • Inhibitor Potency: The optimal concentration and treatment time for "this compound" may need to be determined empirically for each cell line. A dose-response and time-course experiment is recommended.

By following this detailed protocol, researchers can effectively assess the impact of "this compound" on the phosphorylation of Akt at Ser129, providing valuable insights into the compound's mechanism of action and its potential as a therapeutic agent targeting the CK2 signaling pathway.

References

Application Notes and Protocols: CK2 Inhibitor in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing Synergistic Effects for Enhanced Anti-Cancer Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where its elevated activity is correlated with poor prognosis.[1][2] As a key regulator of numerous pro-survival cellular processes, CK2 has emerged as a promising target for cancer therapy.[3][4] Inhibition of CK2 can disrupt critical signaling pathways involved in cell growth, proliferation, and DNA repair.[3][5][6] The CK2 inhibitor, CX-4945 (silmitasertib), is the first in its class to enter clinical trials and has demonstrated significant potential, particularly when used in combination with other anti-cancer agents.[1][7][8] Preclinical data strongly support the synergistic cooperation of CX-4945 with various classes of anti-neoplastic drugs, offering a multi-targeted approach to enhance therapeutic efficacy and overcome drug resistance.[1][9]

These application notes provide a comprehensive overview of the use of CK2 inhibitors, with a focus on CX-4945, in combination with other cancer therapies. Included are summaries of quantitative data from preclinical studies, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways.

Data Presentation: Synergistic Anti-Cancer Effects

The following tables summarize the quantitative data from preclinical studies investigating the combination of the CK2 inhibitor CX-4945 with various cancer therapies.

Table 1: Synergistic Effects of CX-4945 with Chemotherapeutic Agents

Cancer TypeCombination AgentCell LinesKey FindingsReference
Ovarian CancerCisplatinA2780, SKOV-3Synergistic antiproliferative effects (8-17% greater than Bliss additivity). CX-4945 prevents the activation of MDC1 and XRCC1, suppressing DNA strand break repair.[3]
Ovarian CancerGemcitabineA2780, SKOV-3Strong enhancement of antiproliferative activity with synergistic effects.[3]
B-cell Acute Lymphoblastic Leukemia (B-ALL)DoxorubicinB-ALL cell linesStrong synergy, contributing to overcoming doxorubicin resistance in multidrug-resistant cells.[2]
Acute Myelomonocytic LeukemiaDaunorubicinML-2Moderate synergy, potentiating daunorubicin-induced apoptosis and suppression of cell proliferation.[2]
MedulloblastomaTemozolomideMedulloblastoma cell linesStrong synergy, delaying cell growth and promoting apoptosis in vitro.[7]

Table 2: Synergistic Effects of CX-4945 with Targeted Therapies

Cancer TypeCombination AgentCell LinesKey FindingsReference
Multiple Myeloma, Mantle Cell LymphomaBortezomib (Proteasome Inhibitor)MM and MCL cell linesSynergistic inhibition of cell proliferation and ATP production. Promotes apoptosis through mitochondrial membrane depolarization and modulation of Bcl-2 family proteins.[2]
Non-Small Cell Lung Cancer, Squamous Cell CarcinomaErlotinib (EGFR Inhibitor)NSCLC and SCC cell linesEnhanced attenuation of the PI3K/Akt/mTOR pathway and increased tumor cell killing compared to erlotinib alone.[7][10]
GlioblastomaGefitinib (EGFR Inhibitor)Glioblastoma cell linesStrong antiproliferative effect in vitro.[7]
Non-Small Cell Lung CancerSelumetinib (MEK1/2 Inhibitor)NSCLC cell linesSynergistic targeting of cancer cell survival, proliferation, differentiation, and migration.[7]

Table 3: Effects of CK2 Inhibition on Immune Checkpoints

Cancer TypeCombination AgentKey FindingsReference
Triple-Negative Breast Cancer (TNBC), Lung Cancer, Prostate Cancer, MelanomaAnti-Tim-3 AntibodyCK2 inhibition leads to degradation of PD-L1 in cancer and dendritic cells, enhancing T-cell activation and anti-tumor activity.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the combination of CK2 inhibitors with other cancer therapies.

Cell Viability and Synergy Assessment

This protocol is used to determine the antiproliferative effects of single and combination drug treatments and to quantify synergy.

Materials:

  • Cancer cell lines of interest (e.g., A2780, SKOV-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • CK2 inhibitor (e.g., CX-4945)

  • Combination agent (e.g., Cisplatin, Gemcitabine)

  • 96-well plates

  • MTT or WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the CK2 inhibitor and the combination agent.

    • For synergy studies, a matrix of concentrations for both drugs should be prepared.

    • To ensure inhibition of CK2 signaling, pre-treat cells with CX-4945 for 4 hours before adding the second agent.[3]

    • Maintain the presence of CX-4945 throughout the treatment period.[3]

    • Include wells with single-agent treatments and untreated controls.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay:

    • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate synergy using the Bliss additivity model or Combination Index (CI) method. A CI value < 1 indicates synergy.[3]

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of drug treatments on the phosphorylation status and expression levels of key proteins in signaling pathways.

Materials:

  • Cancer cell lines

  • CK2 inhibitor and combination agent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CHK1, anti-p-CHK2, anti-MDC1, anti-XRCC1, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with drugs as described in the viability assay protocol for a specified duration (e.g., 24-48 hours).

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add chemiluminescence substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of combination therapies in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • CK2 inhibitor (formulated for oral administration)

  • Combination agent (formulated for appropriate administration route, e.g., intraperitoneal)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment groups (e.g., vehicle control, CK2 inhibitor alone, combination agent alone, combination therapy).

  • Drug Administration:

    • Administer drugs according to the predetermined dosing schedule and route. For example, CX-4945 can be administered orally.[4]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).

    • Compare tumor growth inhibition between treatment groups.

Signaling Pathways and Mechanisms of Action

The synergistic effects of CK2 inhibitors in combination therapies are often attributed to their ability to modulate multiple critical signaling pathways.

Disruption of DNA Damage Response

CK2 plays a crucial role in the repair of both single and double-strand DNA breaks.[3] By inhibiting CK2, CX-4945 can prevent the phosphorylation and activation of key DNA repair proteins such as XRCC1 and MDC1.[3] This sensitizes cancer cells to DNA-damaging agents like cisplatin and gemcitabine.

DNA_Damage_Response cluster_chemo Chemotherapy (Cisplatin, Gemcitabine) cluster_ck2 CK2-Mediated Repair cluster_repair DNA Repair cluster_inhibitor CK2 Inhibition Chemo DNA Damage (Strand Breaks) CK2 CK2 Chemo->CK2 XRCC1 XRCC1 CK2->XRCC1 P MDC1 MDC1 CK2->MDC1 P Repair DNA Repair XRCC1->Repair MDC1->Repair CX4945 CX-4945 CX4945->CK2 PI3K_AKT_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CK2 CK2 CK2->AKT P (activates) Erlotinib Erlotinib Erlotinib->EGFR CX4945 CX-4945 CX4945->CK2 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Viability Cell Viability Assays (MTT/WST-1) Synergy Synergy Analysis (Bliss/CI) Viability->Synergy Mechanism Mechanism of Action (Western Blot, Apoptosis Assays) Synergy->Mechanism Xenograft Tumor Xenograft Models Mechanism->Xenograft Promising Results Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

References

Troubleshooting & Optimization

Technical Support Center: CK2 Inhibitor 3 (CX-4945/Silmitasertib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CK2 inhibitor 3, also known as CX-4945 and Silmitasertib. This guide focuses on addressing potential off-target effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound (CX-4945/Silmitasertib) is Casein Kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival.[1][2][3] It is a potent, ATP-competitive inhibitor with high affinity for the CK2α catalytic subunit.[4]

Q2: Is this compound a completely selective inhibitor?

A2: No, like many kinase inhibitors, this compound is not completely selective and has been shown to inhibit other kinases, which are referred to as "off-targets".[4][5] While it is highly potent against CK2, it can affect other signaling pathways at concentrations used in cellular experiments.[6]

Q3: What are the known primary off-targets of this compound?

A3: Several studies have identified off-target kinases for this compound. The most well-documented off-targets include DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and GSK3β (Glycogen synthase kinase 3 beta).[4][5] Other notable off-targets include PIM1, FLT3, CDK1, CLK3, and HIPK3.[1][4][5][7]

Q4: At what concentrations are off-target effects typically observed?

A4: Off-target effects can be observed at concentrations in the nanomolar to low micromolar range, which may overlap with the concentrations used to inhibit CK2 in cellular assays.[4][5] For example, the IC50 for GSK3β is approximately 190 nM, and for DYRK1A, it is around 160 nM.[4][5] It is crucial to consider the dose-response relationship for both the intended target and potential off-targets in your specific experimental system.

Q5: What cellular signaling pathways might be affected by the off-target activity of this compound?

A5: Due to its inhibition of DYRK1A and GSK3β, this compound can impact signaling pathways regulated by these kinases. One significant pathway is the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway, which is involved in cell cycle regulation.[5] Inhibition of DYRK1A and GSK3β by this compound can lead to modulation of NFAT signaling. Additionally, since CK2 itself is involved in pathways like PI3K/Akt/mTOR and NF-κB, both on-target and off-target effects can lead to complex downstream signaling consequences.[2][8]

Troubleshooting Guide

Problem: I'm observing a phenotypic effect (e.g., changes in cell proliferation, apoptosis) that is stronger or different than what I would expect from CK2 inhibition alone.

Question Possible Cause & Explanation Suggested Action
Why is the observed anti-proliferative effect more potent than anticipated? The off-target inhibition of kinases like DYRK1A and GSK3β could be contributing to the observed phenotype. Both of these kinases are involved in cell cycle control and proliferation.[5][9]Perform a dose-response experiment and compare the EC50 for the observed phenotype with the known IC50 values for CK2 and its primary off-targets. Consider using a more selective CK2 inhibitor, if available, as a control to dissect the on- and off-target effects.
My cells are undergoing apoptosis at a concentration where I only expect cytostatic effects from CK2 inhibition. Why? Off-target effects on pro-survival kinases could be inducing apoptosis. For example, PIM1, a known off-target, is a pro-survival kinase.[7]Measure the activity of key apoptotic markers (e.g., cleaved caspase-3) in response to a range of inhibitor concentrations. Correlate this with the inhibition profile of known off-targets.
I'm seeing unexpected changes in the phosphorylation of proteins unrelated to the known CK2 signaling pathway. This is a strong indicator of off-target activity. The inhibitor is likely affecting other kinases in your cellular system.Use phosphoproteomics to identify the unexpectedly phosphorylated proteins and their upstream kinases. Compare these kinases against the known off-target profile of this compound.

Problem: I am getting inconsistent results between different cell lines.

Question Possible Cause & Explanation Suggested Action
Why does the inhibitor have a dramatically different potency in different cell lines? The expression levels of the on-target (CK2) and off-target kinases can vary significantly between cell lines. A cell line with high expression of a sensitive off-target kinase may show a more pronounced effect.Perform western blot analysis to determine the relative expression levels of CK2α, DYRK1A, and GSK3β in your cell lines of interest. This can help to rationalize the differential sensitivity.

Quantitative Data on Off-Target Effects

The following table summarizes the inhibitory potency of this compound (CX-4945/Silmitasertib) against its primary target and key off-target kinases.

KinasePotency MetricValue (nM)Reference(s)
CK2α Ki 0.38 [4][7]
CK2 IC50 1 [1][3][7]
DYRK1AIC50160[5]
DYRK1AKd1.8[4][5]
GSK3βIC50190[4][5]
GSK3βKd37.8[4][5]
PIM1IC5046[1][7]
FLT3IC5035[1][7]
CDK1IC5056[1][7]
CLK3IC5041[7]
HIPK3IC50--
DAPK3IC5017[7]
TBK1IC5035[7]

Note: IC50, Ki, and Kd values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

In Vitro Kinase Selectivity Profiling Assay

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

Objective: To determine the IC50 values of this compound for a range of kinases to identify potential off-targets.

Materials:

  • This compound (CX-4945/Silmitasertib)

  • Recombinant active kinases of interest (including CK2α, DYRK1A, GSK3β, and other potential off-targets)

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Phosphocellulose paper or other appropriate capture method for radiolabeling assays

  • Scintillation counter or luminescence plate reader

  • 96-well or 384-well plates

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: a. In each well of a microplate, add the kinase reaction buffer. b. Add the specific peptide substrate for the kinase being tested. c. Add the diluted this compound or DMSO (vehicle control). d. Add the recombinant kinase to each well.

  • Initiate the Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radiometric assays or unlabeled ATP for ADP-Glo™).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Follow the manufacturer's instructions to stop the kinase reaction and measure the generated ADP signal as luminescence.

  • Data Analysis: a. Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. b. Plot the percentage of activity against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with its target (CK2) and potential off-targets in a cellular context.

Objective: To assess the thermal stabilization of target proteins upon ligand binding in intact cells.

Materials:

  • Cells of interest

  • This compound (CX-4945/Silmitasertib)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Cell lysis buffer (e.g., RIPA buffer)

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blot equipment and reagents

  • Primary antibodies against the target proteins (e.g., CK2α, DYRK1A, GSK3β) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: a. Culture cells to the desired confluency. b. Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step: a. Harvest the cells and wash with PBS. b. Resuspend the cell pellets in PBS with inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or sonication.

  • Separation of Soluble Fraction: a. Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. b. Carefully collect the supernatant (soluble protein fraction).

  • Protein Analysis: a. Determine the protein concentration of the soluble fractions. b. Analyze the samples by SDS-PAGE and Western blotting. c. Probe the membranes with primary antibodies against the target proteins and a loading control.

  • Data Analysis: a. Quantify the band intensities for each protein at each temperature. b. Plot the percentage of soluble protein (normalized to the amount at the lowest temperature) against the temperature for both the vehicle- and inhibitor-treated samples. c. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.

Visualizations

CK2_Off_Target_Pathways cluster_CK2 CK2 Signaling cluster_Off_Target Off-Target Signaling CK2 CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt NFkB NF-κB Pathway CK2->NFkB Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival NFkB->Cell_Survival DYRK1A DYRK1A NFAT NFAT Pathway DYRK1A->NFAT GSK3b GSK3β GSK3b->NFAT Cell_Cycle Cell Cycle Regulation NFAT->Cell_Cycle CK2_Inhibitor_3 This compound (CX-4945) CK2_Inhibitor_3->CK2 Inhibition CK2_Inhibitor_3->DYRK1A Off-Target Inhibition CK2_Inhibitor_3->GSK3b Off-Target Inhibition

Caption: this compound (CX-4945) inhibits CK2 and key off-target kinases DYRK1A and GSK3β.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Is the inhibitor concentration within the expected range for selective CK2 inhibition? Start->Check_Concentration High_Concentration High concentration may lead to off-target effects. Consider lowering the concentration. Check_Concentration->High_Concentration No Investigate_Off_Targets Investigate potential off-target effects. Check_Concentration->Investigate_Off_Targets Yes High_Concentration->Investigate_Off_Targets Kinase_Profiling Perform in vitro kinase selectivity profiling. Investigate_Off_Targets->Kinase_Profiling CETSA Conduct Cellular Thermal Shift Assay (CETSA). Investigate_Off_Targets->CETSA Analyze_Pathways Analyze downstream signaling of known off-targets (e.g., DYRK1A, GSK3β). Investigate_Off_Targets->Analyze_Pathways Interpret_Results Interpret results considering both on-target and off-target effects. Kinase_Profiling->Interpret_Results CETSA->Interpret_Results Analyze_Pathways->Interpret_Results

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing CK2 Inhibitor 3 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of "CK2 inhibitor 3" in their cell-based assays.

Disambiguation of "this compound"

It is critical to first identify the specific "this compound" being used, as the name can refer to at least two distinct compounds with significantly different potencies and selectivities. This guide will address both, clearly distinguishing between them:

  • SGC-CK2-1 : A highly potent and selective pyrazolopyrimidine-based inhibitor.

  • CK2i-3(EJM) : A less potent, 2-cyano-2-propenamide scaffold-based inhibitor described by Dalle Vedove et al. in the European Journal of Medicinal Chemistry (2020).

Please select the relevant section for your compound of interest.

Section 1: SGC-CK2-1

FAQs and Troubleshooting Guide

Q1: What is a good starting concentration range for SGC-CK2-1 in a cell-based assay?

A1: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. Cellular target engagement (NanoBRET) has been observed with IC50 values of 16 nM for CK2α' and 36 nM for CK2α.[1] However, the functional IC50 for inhibiting downstream targets like the phosphorylation of AKT at Ser129 may be higher, around 500 nM in some cell lines.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and endpoint.

Q2: I am not seeing the expected inhibition of my downstream target. What could be the issue?

A2: There are several potential reasons for this:

  • Insufficient Concentration: As noted, the effective concentration can be cell-line dependent. You may need to perform a dose-response curve up to 10 µM to see an effect.[3]

  • Assay Sensitivity: Ensure your detection method for the downstream target is sensitive enough. For Western blotting of phosphorylated proteins, optimization of antibody concentrations and blocking buffers is key.

  • Time-Course Dependence: The effect of the inhibitor may be time-dependent. Consider performing a time-course experiment (e.g., 3, 6, 12, 24 hours) to find the optimal treatment duration.[3]

  • CK2-Independence: It is possible that the pathway you are studying is not regulated by CK2 in your specific cellular context.

Q3: Is SGC-CK2-1 cytotoxic? I am observing significant cell death.

A3: SGC-CK2-1 generally shows low cytotoxicity across a wide range of cancer cell lines. In a panel of 140 cell lines, it only inhibited cell proliferation below 500 nM in the U-937 cell line.[2][3] However, some lethality (8-22%) has been observed in A498, HS 578T, RXF 393, and SNB-75 cells at a concentration of 10 µM.[2] If you observe unexpected cytotoxicity, consider the following:

  • High Concentration: You may be using a concentration that is too high for your specific cell line. Try lowering the concentration.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a toxic level (typically <0.5%).

  • Off-Target Effects: While highly selective, off-target effects can never be fully excluded at high concentrations.

Q4: How does the selectivity of SGC-CK2-1 compare to other CK2 inhibitors like CX-4945?

A4: SGC-CK2-1 is significantly more selective than CX-4945. In a screen against 403 kinases at 1 µM, SGC-CK2-1 inhibited only three (including CK2α and CK2α'), whereas CX-4945 inhibited 28 kinases.[4] This high selectivity makes SGC-CK2-1 a valuable tool to specifically probe the function of CK2.[1][2]

Quantitative Data Summary
ParameterSGC-CK2-1CX-4945 (for comparison)Reference
Enzymatic IC50 (CK2α) 4.2 nM~1 nM[1]
Enzymatic IC50 (CK2α') 2.3 nMNot specified[1]
Cellular IC50 (CK2α NanoBRET) 36 nMNot specified[1]
Cellular IC50 (CK2α' NanoBRET) 16 nM45 nM[1][4]
Antiproliferative Activity Low; IC50 < 500 nM in U-937 cellsBroad antiproliferative activity[2][3]
Kinase Selectivity (1µM screen) 3/403 kinases inhibited >90%28/403 kinases inhibited >90%[4]

Section 2: CK2i-3(EJM)

FAQs and Troubleshooting Guide

Q1: What is a recommended starting concentration for CK2i-3(EJM)?

A1: The reported IC50 value for this inhibitor against CK2 is 280 nM. For cell-based assays, a starting range of 1 µM to 50 µM is advisable. A dose-response curve is essential to determine the optimal concentration for your experiments.

Q2: I am seeing high levels of cytotoxicity with CK2i-3(EJM). How can I mitigate this?

A2: This compound has been shown to reduce cell viability in a dose-dependent manner. For example, in Jurkat cells, the DC50 (concentration causing 50% cell death) was found to be 12.80 µM after 24 hours of treatment. If you are experiencing excessive cytotoxicity, it is recommended to:

  • Lower the concentration of the inhibitor.

  • Reduce the incubation time.

  • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to understand the cytotoxic window.

Q3: How can I confirm that CK2i-3(EJM) is inhibiting CK2 in my cells?

A3: A reliable method to confirm target engagement is to measure the phosphorylation status of a known CK2 substrate. A common marker is the phosphorylation of Akt at serine 129 (p-Akt Ser129). Treatment of Jurkat cells with 5 µM and 20 µM of this inhibitor for 16 hours resulted in a decreased level of p-Akt Ser129. A Western blot for p-Akt Ser129 is a standard method for this verification.

Q4: What is known about the selectivity of CK2i-3(EJM)?

A4: This inhibitor is reported to have remarkable selectivity. In a panel of 320 kinases, it showed significant inhibition only for CK2α at a concentration of 1 µM.[5]

Quantitative Data Summary
ParameterCK2i-3(EJM)Reference
Enzymatic IC50 280 nM
Cell Viability (DC50 in Jurkat cells, 24h) 12.80 µM
Effective concentration for p-Akt S129 inhibition 5 - 20 µM (16h in Jurkat cells)
Kinase Selectivity (1µM screen) Selective for CK2α in a panel of 320 kinases[5]

Experimental Protocols

Protocol 1: Dose-Response Assay for Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of your "this compound" at various concentrations in cell culture medium. A common approach is to use serial dilutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x inhibitor stock solutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (background control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 or DC50 value using appropriate software.

Protocol 2: Western Blot for p-Akt (Ser129) Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of the "this compound" and a vehicle control for the desired time (e.g., 16 or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6] (Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, which can cause high background).[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser129) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total Akt and a loading control like GAPDH.

Visualizations

CK2_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CK2 Holoenzyme cluster_2 Downstream Pathways Growth_Factors Growth Factors CK2 CK2 (Constitutively Active) Akt Akt CK2->Akt P NF_kB NF-κB Pathway CK2->NF_kB + STAT3 STAT3 Pathway CK2->STAT3 + Apoptosis_Suppression Apoptosis Suppression CK2->Apoptosis_Suppression - p_Akt_S129 p-Akt (Ser129) Akt->p_Akt_S129 Cell_Proliferation Cell Proliferation & Survival p_Akt_S129->Cell_Proliferation NF_kB->Cell_Proliferation STAT3->Cell_Proliferation CK2_Inhibitor_3 This compound (e.g., SGC-CK2-1) CK2_Inhibitor_3->CK2 Experimental_Workflow cluster_0 Phase 1: Determine Optimal Concentration cluster_1 Phase 2: Confirm Target Engagement cluster_2 Phase 3: Functional Assays Start Start: Choose Cell Line Dose_Response Perform Dose-Response (e.g., MTT Assay) Broad Range (e.g., 10nM - 50µM) Start->Dose_Response Determine_IC50 Calculate IC50/DC50 Dose_Response->Determine_IC50 Select_Concentrations Select Concentrations for Functional Assays (e.g., 0.5x, 1x, 2x IC50) Determine_IC50->Select_Concentrations Treat_Cells Treat Cells with Selected Concentrations Select_Concentrations->Treat_Cells Western_Blot Western Blot for p-Akt (Ser129) Treat_Cells->Western_Blot Confirm_Inhibition Confirm Dose-Dependent Inhibition of CK2 Activity Western_Blot->Confirm_Inhibition Functional_Assay Perform Functional Assays (e.g., Migration, Apoptosis) Confirm_Inhibition->Functional_Assay Analyze_Results Analyze and Interpret Results Functional_Assay->Analyze_Results End End Analyze_Results->End Troubleshooting_Guide Start Issue: No effect of inhibitor observed Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Increase_Concentration Action: Increase concentration range (up to 10-50 µM) and repeat. Check_Concentration->Increase_Concentration No Check_Time Was the incubation time sufficient? Check_Concentration->Check_Time Yes Time_Course Action: Perform a time-course experiment (e.g., 3-24h). Check_Time->Time_Course No Check_Target Is p-Akt (S129) inhibited? Check_Time->Check_Target Yes WB_Protocol Action: Verify Western Blot protocol. Check antibodies and blocking buffer. Check_Target->WB_Protocol No Pathway_Independent Conclusion: The observed phenotype may be CK2-independent in this cell line. Check_Target->Pathway_Independent Yes Cytotoxicity Issue: High cytotoxicity observed Check_IC50 Is concentration >> IC50/DC50? Cytotoxicity->Check_IC50 Lower_Concentration Action: Lower concentration and/ or reduce incubation time. Check_IC50->Lower_Concentration Yes Solvent_Control Action: Check solvent control for toxicity. Check_IC50->Solvent_Control No

References

Troubleshooting inconsistent results with "CK2 inhibitor 3"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers using "CK2 inhibitor 3," a potent and selective inhibitor of Casein Kinase 2 (CK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of Protein Kinase CK2 with a reported IC₅₀ value of 280 nM.[1] Its primary mechanism is ATP-competitive, meaning it binds to the ATP-binding pocket of the CK2 catalytic subunits (CK2α and CK2α'), preventing the phosphorylation of downstream substrates.[2][3] By inhibiting CK2, it can disrupt numerous cellular processes that depend on CK2 activity, including cell proliferation, survival, and DNA repair, making it a tool for studying CK2's role in diseases like cancer.[2][4][5]

Q2: How should I prepare, store, and handle this compound?

For optimal results and stability, follow these guidelines:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in a suitable solvent like DMSO. Ensure the powder is fully dissolved.

  • Storage: Store the solid compound at -20°C. Once reconstituted into a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using your cell culture medium. Be aware that the final DMSO concentration in your experiment should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: What are the key differences between this compound and other common CK2 inhibitors like CX-4945?

While all are CK2 inhibitors, they differ in potency, selectivity, and persistence of effect. This compound is noted for its remarkable selectivity across a panel of 320 kinases.[1] This is a critical consideration, as less selective inhibitors like CX-4945 have known off-target effects on other kinases (e.g., CLKs, DYRKs), which can complicate data interpretation.[2][6] Furthermore, some inhibitors may have a more persistent cellular effect after washout than others, which can influence experimental design.[7]

Troubleshooting Inconsistent Results

Problem: I am observing inconsistent or lower-than-expected effects on cell viability.

Q1: Why is the measured antiproliferative effect (DC₅₀) much higher than the biochemical IC₅₀?

This is a common observation. The IC₅₀ (280 nM for this compound) measures direct inhibition of the isolated enzyme, while the DC₅₀ (reported as 12.80 µM in one study) reflects the concentration needed to affect cell viability.[1] Several factors contribute to this discrepancy:

  • Cell Permeability: The compound must cross the cell membrane to reach its target. Poor permeability can necessitate higher external concentrations.

  • Cellular ATP Concentration: High intracellular ATP levels can outcompete the inhibitor for binding to CK2, requiring a higher inhibitor concentration for effective target engagement.

  • Efflux Pumps: Cancer cells can express drug efflux pumps that actively remove the inhibitor, lowering its intracellular concentration.

  • Cellular Context: The "addiction" of a specific cell line to CK2 signaling varies. Cells less dependent on CK2 for survival will be less sensitive to its inhibition.[5]

Q2: My cell viability results are not reproducible. What should I check?

Inconsistent results often stem from experimental variables. Use the following workflow to troubleshoot.

cluster_Inhibitor Inhibitor Preparation cluster_Cell Cellular Factors cluster_Assay Assay Protocol Start Inconsistent Cell Viability Solubility Is the inhibitor fully dissolved in stock? Start->Solubility FreshDilution Are working dilutions made fresh daily? Solubility->FreshDilution Yes CellLine Is the cell line passage number consistent? FreshDilution->CellLine Check Next DoublingTime Is treatment duration appropriate for the cell doubling time? (e.g., 48-72h) CellLine->DoublingTime Yes Seeding Is cell seeding density uniform? DoublingTime->Seeding Check Next DMSO Is the final DMSO concentration consistent and non-toxic (<0.1%)? Seeding->DMSO Yes cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation & Analysis cluster_data Data Processing A 1. Seed cells in multi-well plates and allow to attach overnight B 2. Prepare fresh serial dilutions of This compound in culture medium A->B C 3. Replace old medium with inhibitor-containing medium B->C D 4. Incubate for desired duration (e.g., 24, 48, or 72 hours) C->D E 5. Perform endpoint assay (e.g., Cell Viability, Western Blot) D->E F 6. Collect and analyze data E->F cluster_akt GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt (inactive) PI3K->Akt Activates Akt_p Akt-p (active) Akt->Akt_p PDK1 Phos. Survival Cell Proliferation & Survival Akt_p->Survival Promotes Apoptosis Apoptosis Akt_p->Apoptosis Inhibits CK2 CK2 CK2->Akt_p Phosphorylates S129 (Full Activation) Inhibitor This compound Inhibitor->CK2 Inhibits

References

"CK2 inhibitor 3" degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CK2 Inhibitor 3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Protein Kinase CK2 (formerly Casein Kinase II). It targets the catalytic subunits of the CK2 holoenzyme (CK2α and CK2α').[1][2] By blocking the ATP-binding site, it prevents the phosphorylation of CK2 substrates, thereby modulating various cellular signaling pathways involved in cell proliferation, survival, and inflammation.[3][4] CK2 is often overexpressed in cancer cells, making its inhibition a key area of research for cancer therapeutics.[5][6]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common solvent for resuspending small molecule inhibitors.[7] For this compound, prepare a 10 mM stock solution in 100% DMSO. Briefly centrifuge the vial to ensure the powder is at the bottom before opening.[7] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[8]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintaining the integrity of the inhibitor. The recommended conditions vary for the compound in solid form versus in solution.

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°CUp to 3 yearsProtect from moisture and light.[8]
4°CUp to 2 yearsFor short-term storage.[8]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsRecommended for long-term solution storage.[8]
-20°CUp to 1 monthSuitable for short-term use; minimize freeze-thaw cycles.[8]

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: The stability of small molecule inhibitors in aqueous solutions can be limited. While highly soluble in DMSO, this compound has low aqueous solubility.[9] When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to ensure the final DMSO concentration does not exceed a level that affects your experimental system (typically <0.5%). The inhibitor's stability in media can be affected by pH, temperature, and interactions with media components. It is advisable to prepare fresh dilutions for each experiment and to assess stability under your specific experimental conditions if the inhibitor will be incubated for extended periods.

Signaling Pathway Context

Protein Kinase CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing numerous signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3][4]

Caption: Simplified PI3K/Akt signaling pathway showing CK2's role in phosphorylating Akt.

Troubleshooting Guide

Q5: My compound precipitated after dilution in aqueous buffer. What should I do?

A5: Precipitation is a common issue for hydrophobic molecules.[10] Here are several steps to troubleshoot this problem:

  • Check Final DMSO Concentration: Ensure the final DMSO concentration is as high as your experiment tolerates (e.g., 0.1-0.5%) to aid solubility.

  • Increase Dilution Volume: Dilute the DMSO stock into a larger volume of aqueous buffer to avoid high local concentrations of the inhibitor.

  • Use a Surfactant: For in vitro biochemical assays, consider adding a non-ionic surfactant like Tween-20 (at ~0.01%) to the buffer to improve solubility.

  • Warm the Solution: Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. Do not boil.

  • Prepare Freshly: Make working dilutions immediately before use to minimize the time the compound spends in an aqueous environment where it is less stable.

Q6: I am not observing the expected biological effect or inhibitory activity. Why might this be?

A6: A lack of activity can stem from several factors, from inhibitor degradation to experimental setup.

Troubleshooting_Inactivity Start Problem: No observed inhibitor activity Check_Compound 1. Verify Compound Integrity Start->Check_Compound Check_Protocol 2. Review Experimental Protocol Start->Check_Protocol Check_System 3. Assess Biological System Start->Check_System Degradation Potential Cause: Degradation due to improper storage or handling? Check_Compound->Degradation Solubility Potential Cause: Precipitation in aqueous media? Check_Compound->Solubility Concentration Potential Cause: Incorrect inhibitor concentration? Check_Protocol->Concentration Incubation Potential Cause: Insufficient incubation time? Check_Protocol->Incubation Cell_Perm Potential Cause: Poor cell permeability? Check_System->Cell_Perm Target_Exp Potential Cause: Low CK2 expression/activity in the model system? Check_System->Target_Exp Deg_Sol Solution: Use fresh aliquot. Assess stability via HPLC. (See Protocol 2) Degradation->Deg_Sol Sol_Sol Solution: Check for precipitate. Prepare fresh dilutions. (See Q5) Solubility->Sol_Sol Conc_Sol Solution: Recalculate dilutions. Perform a dose-response experiment. Concentration->Conc_Sol Inc_Sol Solution: Optimize incubation time. For covalent inhibitors, this is critical. Incubation->Inc_Sol Perm_Sol Solution: Verify with a positive control (e.g., another known CK2 inhibitor). Cell_Perm->Perm_Sol Exp_Sol Solution: Confirm CK2 expression via Western Blot or kinase activity assay. Target_Exp->Exp_Sol

Caption: Troubleshooting logic for diagnosing a lack of inhibitor activity.

Q7: I see variable results between experiments. What could be the cause?

A7: Reproducibility issues often point to inconsistencies in inhibitor preparation or handling.

  • Inconsistent Stock Solutions: Repeated freeze-thaw cycles can lead to degradation or concentration changes due to solvent evaporation. Always use fresh aliquots for each experiment.

  • Aging of Working Dilutions: Do not store or reuse working dilutions in aqueous buffers. The inhibitor can degrade or adsorb to plastic surfaces over time. Prepare them immediately before use.

  • Pipetting Errors: When making serial dilutions from a high-concentration DMSO stock, small pipetting errors can be magnified. Ensure pipettes are calibrated and use appropriate volumes.

  • Buffer pH and Composition: The stability of some compounds can be pH-dependent.[11] Ensure your buffer preparation is consistent between experiments.

Experimental Protocols & Workflows

Below are detailed protocols for common procedures involving this compound.

Stability_Workflow Start Objective: Assess Inhibitor Stability Prep_Stock 1. Prepare 10 mM Stock in 100% DMSO (See Protocol 1) Start->Prep_Stock Prep_Working 2. Dilute Stock to Final Conc. (e.g., 100 µM) in Test Buffer (e.g., PBS, pH 7.4) Prep_Stock->Prep_Working Incubate 3. Incubate Samples - Condition 1: 37°C - Condition 2: Room Temp - Condition 3: 4°C Prep_Working->Incubate Timepoints 4. Collect Aliquots at Timepoints (t=0, 2, 8, 24 hr) Incubate->Timepoints Analyze 5. Analyze Samples - Method A: HPLC-UV - Method B: LC-MS Timepoints->Analyze Quantify 6. Quantify Peak Area of Parent Compound Analyze->Quantify Plot 7. Plot % Remaining vs. Time and Calculate Half-Life (t½) Quantify->Plot End Result: Quantitative Stability Data Plot->End

Caption: Experimental workflow for determining the stability of this compound.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution and ready-to-use working dilutions of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Prepare Stock Solution (10 mM): a. Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom. b. Based on the molecular weight (e.g., 381.20 g/mol for a compound with formula C13H9BrN4O3S), calculate the volume of DMSO required to achieve a 10 mM concentration.[8] Example: For 1 mg of inhibitor, add 262.3 µL of DMSO. c. Add the calculated volume of DMSO to the vial. d. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may assist dissolution.

  • Aliquot and Store: a. Dispense the 10 mM stock solution into single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Prepare Working Dilutions: a. Thaw a single aliquot of the 10 mM stock solution immediately before use. b. Perform serial dilutions in your final aqueous buffer or cell culture medium to achieve the desired final concentration. c. CRITICAL: Add the inhibitor stock to the buffer (not the other way around) while vortexing gently to prevent precipitation.[7] Use the freshly prepared working solution immediately.

Protocol 2: Assessing Inhibitor Stability by HPLC

Objective: To quantitatively measure the degradation of this compound over time in a specific solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Test buffer (e.g., PBS pH 7.4, cell culture medium)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (ACN) and water (HPLC grade) with 0.1% formic acid or trifluoroacetic acid

  • Autosampler vials

Procedure:

  • Sample Preparation: a. Prepare a 100 µM solution of this compound in the pre-warmed test buffer. (This involves a 1:100 dilution of the 10 mM stock). b. Immediately take a "time zero" (t=0) sample by transferring an aliquot to an autosampler vial and quenching any potential degradation by adding an equal volume of ACN. Store this sample at 4°C until analysis.

  • Incubation: a. Place the remaining solution in an incubator at the desired test temperature (e.g., 37°C). b. At specified time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw aliquots, quench with ACN as described above, and store at 4°C.

  • HPLC Analysis: a. Set up an appropriate HPLC method. A typical starting point would be a gradient elution on a C18 column (e.g., 10-90% ACN in water with 0.1% formic acid over 15 minutes). b. Set the UV detector to a wavelength where the inhibitor has maximum absorbance (this can be determined by a UV scan). c. Inject all samples, including the t=0 sample.

  • Data Analysis: a. Identify the peak corresponding to the intact this compound. b. Integrate the peak area for each time point. c. Calculate the percentage of inhibitor remaining at each time point relative to the t=0 sample ((Area_t / Area_t0) * 100). d. Plot the percentage remaining versus time to visualize the degradation kinetics and calculate the half-life (t½).

This protocol provides a framework for assessing stability. The specific HPLC conditions and time points should be optimized for your specific needs and inhibitor properties.

References

Technical Support Center: Interpreting Unexpected Phenotypes with CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes when using Casein Kinase 2 (CK2) inhibitors. While this guide is broadly applicable, it will use specific examples of well-characterized inhibitors to illustrate key concepts.

A Note on "CK2 inhibitor 3": The specific designation "this compound" is not a universally recognized name for a single, well-defined compound in published literature. It may refer to a compound from a specific vendor's collection or an internal designation. This guide will therefore focus on the principles of interpreting unexpected results with CK2 inhibitors in general, referencing commonly studied inhibitors like CX-4945 (Silmitasertib) and the more selective SGC-CK2-1 to highlight the importance of inhibitor-specific properties. Researchers should always consult the specific datasheet and literature for the exact inhibitor they are using.

Troubleshooting Guide: Unexpected Experimental Outcomes

Unexpected results are common when working with kinase inhibitors due to their potential for off-target effects and the complexity of cellular signaling. This guide provides a systematic approach to troubleshooting.

Observed Problem Potential Cause Recommended Action
1. Weaker or no inhibition of known CK2 downstream targets. A. Insufficient inhibitor concentration or treatment time.B. Poor cell permeability of the inhibitor.C. Inactive or degraded inhibitor.D. High intracellular ATP concentration competing with an ATP-competitive inhibitor.A. Perform a dose-response and time-course experiment.B. Consult literature for optimal concentrations in your cell type.C. Verify inhibitor activity with a fresh stock and an in vitro kinase assay.D. Consider using an ATP-non-competitive inhibitor if available.
2. Unexpected cell death or toxicity at low concentrations. A. Off-target effects on essential kinases.B. Induction of an unexpected signaling pathway leading to apoptosis.C. Cell-type specific sensitivity.A. Perform a kinome scan to identify off-target kinases.[1][2]B. Analyze key apoptosis markers (e.g., cleaved caspases) and signaling pathways (e.g., JNK, p38).C. Test the inhibitor on a panel of different cell lines.
3. Contradictory results compared to CK2 knockdown (siRNA/shRNA). A. Off-target effects of the inhibitor.B. Incomplete knockdown with RNAi.C. Compensatory mechanisms activated by long-term knockdown not seen with acute chemical inhibition.A. Use a more selective inhibitor (e.g., SGC-CK2-1) to confirm the phenotype.[3]B. Validate knockdown efficiency by Western blot or qPCR.C. Compare acute inhibitor treatment with transient siRNA transfection.
4. Paradoxical activation of a signaling pathway. A. Inhibition of a negative regulator of the pathway that is also a CK2 substrate.B. Feedback loops in the signaling network.C. Off-target activation of an upstream kinase.A. Review literature for known CK2-mediated negative regulation.B. Use phospho-specific antibodies to map the signaling cascade upstream and downstream of the activated protein.C. Refer to kinome profiling data for the inhibitor.
5. High variability between experiments. A. Inconsistent inhibitor concentration or cell density.B. Differences in cell cycle synchronization.C. Instability of the inhibitor in culture media.A. Standardize all experimental parameters.B. Synchronize cells before treatment if studying cell cycle-dependent processes.C. Check the stability of the inhibitor under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my phenotype with a CK2 inhibitor different from what is published?

A1: Discrepancies in phenotypes can arise from several factors:

  • Inhibitor Specificity: Different CK2 inhibitors have varying selectivity profiles. For instance, CX-4945 is known to have off-target effects on other kinases, which might contribute to the observed phenotype.[4][5] A more selective inhibitor like SGC-CK2-1 might produce a different result.[3]

  • Cellular Context: The function of CK2 and the effect of its inhibition can be highly cell-type dependent.[5]

  • Experimental Conditions: Minor variations in experimental protocols, such as inhibitor concentration, treatment duration, and cell density, can significantly impact the outcome.

Q2: How can I be sure that the observed phenotype is due to CK2 inhibition and not off-target effects?

A2: To validate that a phenotype is on-target, consider the following strategies:

  • Use Multiple Inhibitors: Employ at least two structurally distinct CK2 inhibitors with different off-target profiles. If they produce the same phenotype, it is more likely to be a result of CK2 inhibition.

  • Rescue Experiments: In a CK2 knockdown or knockout background, the inhibitor should have a diminished effect.

Q3: What are the major signaling pathways affected by CK2 inhibition?

A3: CK2 is a pleiotropic kinase involved in numerous signaling pathways.[6][7] Inhibition of CK2 can impact:

  • PI3K/AKT/mTOR pathway: Often leading to decreased cell survival and proliferation.[6][8]

  • NF-κB pathway: Can result in reduced inflammation and pro-survival signaling.[6]

  • JAK/STAT pathway: May affect cytokine signaling and cell proliferation.[8]

  • ERK/MAPK pathway: CK2 can regulate the nuclear import of ERK, so inhibition can alter gene expression programs.[9]

Q4: Can CK2 inhibitors have different effects on the CK2α and CK2α' catalytic subunits?

A4: Most ATP-competitive inhibitors target the highly conserved ATP-binding pocket of both CK2α and CK2α'.[10][11] Developing subunit-specific inhibitors is challenging, and most small molecule inhibitors will inhibit both.[11]

Q5: What is a typical starting concentration for in vitro experiments with a CK2 inhibitor?

A5: The optimal concentration is highly dependent on the specific inhibitor and the cell line. It is crucial to perform a dose-response curve. As a starting point, consult the manufacturer's datasheet and published literature for the specific inhibitor. For many common CK2 inhibitors, concentrations in the low micromolar range (1-10 µM) are often used.

Data Presentation: Inhibitor Specificity

The selectivity of a kinase inhibitor is a critical factor in interpreting experimental data. Below is a comparative table of two well-characterized CK2 inhibitors.

Inhibitor IC50 for CK2α Number of Off-Target Kinases (>90% inhibition at 1 µM) Key Off-Targets Reference
CX-4945 (Silmitasertib) ~1 nM28CLK2, PIM1, DYRK1A[3][4]
SGC-CK2-1 36 nM3 (including CK2α and CK2α')-[3]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of CK2 Activity

This protocol allows for the assessment of CK2 activity in cells by measuring the phosphorylation of a known downstream target, such as AKT at Ser129.

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the CK2 inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser129) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a CK2 inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the CK2 inhibitor. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

CK2_Signaling_Pathways cluster_upstream Upstream Signals cluster_ck2 CK2 Holoenzyme cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Cytokines Cytokines Cytokines->CK2 Stress Stress Stress->CK2 PI3K_AKT PI3K/AKT/mTOR CK2->PI3K_AKT NFkB NF-κB CK2->NFkB JAK_STAT JAK/STAT CK2->JAK_STAT ERK_MAPK ERK/MAPK CK2->ERK_MAPK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation JAK_STAT->Proliferation Gene_Expression Gene_Expression ERK_MAPK->Gene_Expression Inhibitor CK2 Inhibitor Inhibitor->CK2

Caption: Major signaling pathways regulated by Protein Kinase CK2.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Q1 Is the expected downstream target inhibited? Start->Q1 A1_Yes Proceed to investigate off-target effects or pathway complexity. Q1->A1_Yes Yes A1_No Troubleshoot inhibitor activity and experimental conditions. Q1->A1_No No Q2 Does a more selective inhibitor replicate the phenotype? A1_Yes->Q2 A2_Yes Phenotype is likely on-target (CK2-dependent). Q2->A2_Yes Yes A2_No Phenotype is likely due to off-target effects. Q2->A2_No No Q3 Does genetic knockdown phenocopy the inhibitor? A2_Yes->Q3 A3_Yes High confidence in on-target effect. Q3->A3_Yes Yes A3_No Consider inhibitor-specific effects or incomplete knockdown. Q3->A3_No No

Caption: Logical workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Controlling for Off-Target Effects of CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) to identify and control for off-target effects when using Protein Kinase CK2 inhibitors, with a focus on compounds generically referred to as "CK2 inhibitor 3" and using the well-characterized inhibitor CX-4945 (Silmitasertib) as a principal example.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and is it selective?

"this compound" is a designation used by some suppliers for a potent inhibitor of Protein Kinase CK2, with reported IC50 values in the nanomolar range[1]. However, like most kinase inhibitors that target the highly conserved ATP-binding pocket, absolute specificity is rare[2][3]. It is crucial to assume that off-target effects are possible and to design experiments to control for them.

Q2: What are the known off-targets for CK2 inhibitors?

The off-target profiles of CK2 inhibitors can vary, but several kinase families are common culprits due to structural similarities in their ATP-binding sites. These often include:

  • PIM kinases (PIM1, PIM2, PIM3)[4][5]

  • HIPK2 (Homeodomain-interacting protein kinase 2)[4][5]

  • DYRK kinases (e.g., DYRK1A)[4][5]

  • CLK kinases (e.g., CLK2, CLK3)[6][7]

  • GSK3β (Glycogen synthase kinase 3 beta)[7][8]

The widely studied CK2 inhibitor CX-4945 (Silmitasertib), for instance, is known to inhibit DYRK1A, GSK3β, and CLK2 with significant potency[7][8][9].

Q3: Why is it critical to control for off-target effects?

Q4: What is the difference between biochemical and cellular selectivity?

Biochemical selectivity, often determined through in-vitro kinase profiling assays, measures an inhibitor's potency against a panel of purified kinases[2][11]. Cellular selectivity, however, assesses the inhibitor's effects within a living cell, which is a more complex environment. Factors like cell permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and the presence of interacting proteins can all influence an inhibitor's effective selectivity[12]. It is vital to validate biochemical findings with cellular assays.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

Q1: My phenotype is inconsistent with previously published CK2 inhibition data. How do I troubleshoot this?

This could indicate an off-target effect. The following steps can help dissect the molecular mechanism:

  • Validate On-Target Engagement in Cells: First, confirm that the inhibitor is engaging CK2 in your cellular model at the concentrations used.

  • Use Structurally Different Inhibitors: Replicate the key experiment using one or two other CK2 inhibitors with different chemical scaffolds. If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Perform a Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CK2 expression. An on-target effect should be phenocopied by the genetic approach.

  • Conduct a Rescue Experiment: In CK2 knockdown or knockout cells, express a version of CK2 that is resistant to your inhibitor. If the phenotype is rescued, it confirms the effect is on-target.

Q2: How can I proactively identify the potential off-targets of my CK2 inhibitor?

  • Kinase Profiling: Screen your inhibitor against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify potential hits[2][13]. Follow up with IC50 determination for any kinases that show significant inhibition[2].

  • Chemical Proteomics: Use techniques like affinity chromatography with your inhibitor as bait to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry[14].

Q3: How do I confirm that a suspected off-target is responsible for my observed phenotype?

  • Correlate Potency: Determine the dose-response curve for your inhibitor on the phenotype and compare it to the cellular IC50 for both CK2 and the suspected off-target kinase.

  • Genetic Manipulation of the Off-Target: Use siRNA or CRISPR to knock down the suspected off-target kinase. If this reproduces the phenotype observed with the inhibitor, it strongly suggests an off-target effect.

  • Use a More Selective Inhibitor for the Off-Target: If available, use a known selective inhibitor for the suspected off-target kinase to see if it recapitulates the phenotype.

Quantitative Data Summary

The following table summarizes the inhibitory profile of CX-4945 (Silmitasertib), a widely used CK2 inhibitor, against its primary target and key known off-targets. This illustrates the importance of considering the broader selectivity profile of a kinase inhibitor.

Target KinaseIC50 / Ki ValueAssay TypeReference
CK2α Ki: 0.38 nM Biochemical[7][15]
CK2α IC50: 1 nM Biochemical[10]
DYRK1AIC50: ~50-100 nMBiochemical[7][8]
GSK3βIC50: 190 nMBiochemical[8]
CLK2IC50: 3.8 nMBiochemical[9]
PIM1IC50: ~25-50 nMBiochemical[7]
HIPK3IC50: ~100-200 nMBiochemical[7]

Note: IC50 and Ki values can vary between different assay platforms and conditions.

Key Experimental Protocols

1. Western Blot for On-Target CK2 Inhibition

  • Objective: To confirm that the CK2 inhibitor reduces the phosphorylation of a known CK2 substrate in a dose-dependent manner.

  • Methodology:

    • Culture cells to 70-80% confluency.

    • Treat cells with a dose range of the CK2 inhibitor (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against a phosphorylated CK2 substrate (e.g., phospho-p21 at T145[15]) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement by measuring the thermal stabilization of CK2 upon inhibitor binding in intact cells.

  • Methodology:

    • Treat intact cells with the CK2 inhibitor or vehicle control.

    • After incubation, divide the cell suspension into several aliquots.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

    • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the amount of soluble CK2 in the supernatant by Western blot or other protein detection methods.

    • Inhibitor binding will increase the thermal stability of CK2, resulting in more soluble protein at higher temperatures compared to the vehicle control.

3. Kinase Selectivity Profiling

  • Objective: To determine the selectivity of the inhibitor across the human kinome.

  • Methodology:

    • This is typically performed as a service by specialized companies (e.g., Reaction Biology, Carna Biosciences, Eurofins)[2][13].

    • Tier 1 (Screening): The inhibitor is tested at a single, high concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400)[2]. The percent inhibition for each kinase is reported.

    • Tier 2 (IC50 Determination): For any "hits" identified in Tier 1 (e.g., >70% inhibition), a full 10-point dose-response curve is generated to determine the precise IC50 value[2].

    • The results provide a selectivity profile, highlighting both the on-target potency and any potential off-targets.

Mandatory Visualizations

CK2_Signaling_Pathway CK2_Inhibitor This compound (e.g., CX-4945) CK2 Protein Kinase CK2 CK2_Inhibitor->CK2 Inhibits OffTarget Off-Target Kinase (e.g., DYRK1A, GSK3β) CK2_Inhibitor->OffTarget Inhibits (Potential) Substrate_P Phosphorylated Substrate (e.g., p-p21 T145) CK2->Substrate_P Phosphorylates Phenotype Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Substrate_P->Phenotype Leads to Substrate Unphosphorylated Substrate OffTarget_P Phosphorylated Off-Target Substrate OffTarget->OffTarget_P Phosphorylates OffTarget_P->Phenotype Contributes to OffTarget_Substrate Unphosphorylated Off-Target Substrate

Caption: Simplified CK2 signaling and potential off-target pathway.

Off_Target_Workflow start Observe Phenotype with CK2 Inhibitor step1 Validate On-Target Engagement (Western Blot, CETSA) start->step1 q1 Is the effect on-target? step2 Use Structurally Different Inhibitor q1->step2 Test step1->q1 step3 Genetic Knockdown/Out (siRNA, CRISPR) step2->step3 q2 Phenotype Reproduced? step3->q2 on_target High Confidence On-Target Effect q2->on_target Yes off_target Suspect Off-Target Effect q2->off_target No end Attribute Phenotype Correctly on_target->end step4 Identify Off-Targets (Kinase Profiling) off_target->step4 step5 Validate Off-Target (Knockdown, Specific Inhibitor) step4->step5 step5->end

Caption: Experimental workflow for validating inhibitor on-target effects.

Control_Strategies cluster_chemical Chemical Controls cluster_genetic Genetic Controls center Observed Phenotype chem1 Dose-Response Curve chem1->center chem2 Structurally Different Inhibitor chem2->center chem3 Inactive Analogue (Negative Control) chem3->center gen1 siRNA/shRNA Knockdown gen1->center gen2 CRISPR Knockout gen2->center gen3 Rescue with Resistant Mutant gen3->center

Caption: Key control strategies for attributing a phenotype.

References

Technical Support Center: Overcoming Resistance to CK2 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Protein Kinase CK2 inhibitors in cancer cell experiments. The information is tailored for researchers, scientists, and drug development professionals to diagnose and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our CK2 inhibitor over time in our cancer cell line. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to CK2 inhibitors is a multifaceted issue. The primary mechanisms observed in cancer cells include:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for CK2 inhibition by upregulating alternative pro-survival signaling pathways. Key pathways to investigate are the PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin pathways.[1][2][3] For instance, in head and neck squamous cell carcinoma, resistance to the CK2 inhibitor CX-4945 has been linked to the activation of the MEK-ERK-AP-1 pathway.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, and BCRP, can actively pump the CK2 inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Enhanced DNA Damage Response: Since CK2 is involved in DNA repair, cancer cells may develop resistance, especially to combination therapies with DNA-damaging agents, by enhancing their DNA repair capacity.[1][5]

  • Alterations in Chaperone Machinery: CK2 regulates chaperone proteins like HSP90, which stabilize many oncoproteins. Changes in this regulation can contribute to drug resistance.[1][2]

Q2: Are there any known mutations in the CK2 protein itself that can confer resistance to inhibitors?

A2: While upregulation of CK2 expression is common in cancer, specific mutations in the CK2 catalytic subunits (CK2α or CK2α') conferring resistance to inhibitors are not as frequently reported as the activation of bypass pathways.[6] However, it remains a theoretical possibility. Resistance is more commonly associated with alterations in downstream signaling components or parallel survival pathways.

Q3: We are using a CK2 inhibitor in combination with a DNA-damaging agent (e.g., cisplatin), but the synergistic effect is diminishing in our resistant cell line. What could be the reason?

A3: The synergy between CK2 inhibitors and DNA-damaging agents often relies on the inhibitor's ability to suppress the DNA damage response.[1][5] If you observe diminishing synergy, it is likely that the resistant cells have developed mechanisms to overcome this suppression. A key mechanism involves the XRCC1-CK2 axis, which is crucial for repairing DNA single-strand breaks.[1] Resistant cells might have enhanced this or other DNA repair pathways, rendering the CK2 inhibition less effective in preventing repair.

Troubleshooting Guides

Problem 1: Decreased sensitivity (increasing IC50) to a CK2 inhibitor in a cancer cell line.

Possible Cause 1: Activation of a Bypass Signaling Pathway

  • Troubleshooting Steps:

    • Pathway Analysis: Perform western blot analysis to examine the phosphorylation status and total protein levels of key components of common bypass pathways, including:

      • PI3K/Akt/mTOR pathway: Check for p-Akt (Ser473, Thr308), p-mTOR, and p-S6 ribosomal protein.[4][7]

      • NF-κB pathway: Assess levels of p-IκBα and nuclear translocation of NF-κB subunits (e.g., p65).[1][8]

      • Wnt/β-catenin pathway: Examine levels of active β-catenin, c-Myc, and Cyclin D1.[1][9]

      • MEK/ERK pathway: Check for p-ERK1/2 and downstream targets like c-JUN and FOSL1.[4]

    • Combination Therapy: If a specific bypass pathway is identified as activated, consider a combination therapy approach. For example, if the MEK-ERK pathway is upregulated, combining the CK2 inhibitor with a MEK inhibitor like PD-0325901 may restore sensitivity.[4]

Signaling Pathway: CK2 and Common Bypass Resistance Pathways

CK2_Bypass_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS CK2_Inhibitor CK2 Inhibitor (e.g., CX-4945) CK2 CK2 CK2_Inhibitor->CK2 inhibits Akt Akt CK2->Akt activates (S129) IKK IKK CK2->IKK activates DVL DVL CK2->DVL phosphorylates Apoptosis_Inhibition Apoptosis Inhibition CK2->Apoptosis_Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation IkB IkB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Survival Survival NFkB->Survival Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Frizzled->DVL GSK3b GSK3β DVL->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin inhibits Beta_Catenin->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Proliferation

Caption: CK2 signaling and key bypass resistance pathways.

Possible Cause 2: Increased Drug Efflux

  • Troubleshooting Steps:

    • Gene and Protein Expression: Use qPCR and western blotting to measure the expression levels of common drug efflux pumps (ABCB1/MDR1, ABCC1/MRP1, and ABCG2/BCRP) in your resistant cells compared to the sensitive parental line.[1]

    • Efflux Pump Activity Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) to functionally assess efflux activity via flow cytometry or fluorescence microscopy. A lower intracellular fluorescence in resistant cells would indicate higher efflux activity.

    • Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with the CK2 inhibitor in combination with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if sensitivity is restored.

Experimental Workflow: Investigating Drug Efflux

Drug_Efflux_Workflow start Resistant Cell Line Identified qpcr qPCR for ABC Transporter (ABCB1, ABCC1, ABCG2) mRNA levels start->qpcr western Western Blot for Efflux Pump Proteins start->western rhodamine Rhodamine 123 Efflux Assay start->rhodamine data_analysis Analyze Data: Compare Resistant vs. Sensitive Cells qpcr->data_analysis western->data_analysis rhodamine->data_analysis combo Co-treatment with CK2-I and Efflux Pump Inhibitor conclusion Conclusion: Efflux Pump Upregulation Confirmed/Rejected combo->conclusion data_analysis->combo

Caption: Workflow for investigating drug efflux pump involvement.

Problem 2: Combination therapy of a CK2 inhibitor and a cytotoxic agent is ineffective in a resistant cell line.

Possible Cause: Enhanced DNA Damage Repair (DDR)

  • Troubleshooting Steps:

    • Assess DNA Damage and Repair: Use the comet assay to evaluate the extent of DNA damage and the rate of repair after treatment. Resistant cells may show faster resolution of DNA damage.

    • Monitor DDR Proteins: Perform western blotting to check the phosphorylation status of key DDR proteins like γH2AX, CHK1, and CHK2.[5] While CK2 inhibition is expected to increase γH2AX levels, resistant cells might have compensatory mechanisms.

    • Examine DDR Gene Expression: Use qPCR to analyze the expression of genes involved in DNA repair pathways, such as those in base excision repair (BER) and homologous recombination (HR).

Quantitative Data Summary

Table 1: Effect of CX-4945 on Apoptosis in Cisplatin-Resistant Lung Cancer Cells (A549/DDP)

Treatment GroupTotal Apoptotic Rate (%)P-value (vs. Control)
Control8.05 ± 0.36-
CX-49458.62 ± 0.43<0.05
Cisplatin9.64 ± 0.38<0.05
CX-4945 + Cisplatin18.54 ± 0.74<0.05
Data adapted from a study on A549/DDP cells, showing that CX-4945 can significantly increase cisplatin-induced apoptosis.[9]

Table 2: IC50 Values for CX-4945 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

Cell LineIC50 (µM)
UM-SCC1~4.0
UM-SCC46~5.0
Other UM-SCC lines3.4 - 11.9
Data indicates a range of sensitivities to CX-4945 across different HNSCC cell lines.[4]

Key Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the CK2 inhibitor that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the CK2 inhibitor (e.g., 0.1 to 50 µM) for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

2. Western Blot Analysis for Signaling Pathway Components

  • Objective: To assess the activation state and expression levels of proteins in resistance-related signaling pathways.

  • Methodology:

    • Treat sensitive and resistant cells with the CK2 inhibitor at a relevant concentration (e.g., IC50) for various time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

  • Objective: To quantify the percentage of apoptotic cells following treatment.

  • Methodology:

    • Treat cells with the CK2 inhibitor, a cytotoxic agent, or a combination of both for 24-48 hours.

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

Impact of serum concentration on "CK2 inhibitor 3" activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "CK2 inhibitor 3." This resource is designed to assist researchers, scientists, and drug development professionals in utilizing our potent and selective inhibitor of Casein Kinase 2 (CK2). Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the protein kinase CK2. It binds to the ATP-binding pocket of the CK2α and CK2α' catalytic subunits, preventing the phosphorylation of CK2 substrates.[1] This inhibition disrupts cellular processes that are highly dependent on CK2 activity, such as cell growth, proliferation, and survival.[1]

Q2: What are the primary signaling pathways affected by this compound?

A2: CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing numerous signaling pathways.[2][3][4] By inhibiting CK2, "this compound" can modulate key pathways implicated in cancer and other diseases, including:

  • PI3K/Akt/mTOR pathway[3][5]

  • NF-κB signaling[2][5]

  • JAK/STAT pathway[2][5]

  • Wnt/β-catenin signaling[6]

Q3: Is this compound selective for CK2?

A3: this compound has been designed for high selectivity towards CK2. However, like many kinase inhibitors that target the conserved ATP-binding site, off-target effects can occur. We recommend performing appropriate control experiments to validate that the observed phenotype is a direct result of CK2 inhibition.

Q4: How should I store and handle this compound?

A4: For long-term storage, we recommend storing the lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles. Please refer to the product's technical data sheet for detailed instructions on solubility and storage.

Troubleshooting Guide

Issue 1: I am observing a significantly lower potency (higher IC50) of this compound in my cell-based assays compared to my biochemical assays.

This is a common observation and is often related to the presence of serum in the cell culture medium.

Explanation:

Small molecule inhibitors can bind to proteins present in serum, such as albumin and α1-acid glycoprotein.[5][7] This binding reduces the concentration of the free, active inhibitor available to enter the cells and interact with its target, CK2.[3] The well-characterized CK2 inhibitor, CX-4945, has been shown to have high plasma protein binding of over 98%.[2]

Recommendations:

  • Quantify the Impact of Serum: Perform a dose-response experiment with varying concentrations of serum (e.g., 0%, 2%, 5%, 10%) in your cell culture medium to determine the extent to which serum affects the IC50 of "this compound".

  • Serum-Free or Reduced-Serum Conditions: If your experimental design allows, consider conducting your experiments in serum-free or reduced-serum media. Be aware that this may affect cell health and signaling.

  • Account for Protein Binding in Dose Selection: If serum is required, you may need to use higher concentrations of the inhibitor in your cell-based assays to achieve the desired biological effect, based on your serum-sensitivity titration.

Issue 2: My inhibitor does not seem to be working in my in vitro kinase assay.

If you are confident in your stock solution and dilutions, the issue may lie within your assay setup.

Recommendations:

  • Confirm Kinase Activity: Ensure that your recombinant CK2 enzyme is active. Include a positive control (e.g., a known CK2 substrate) and a no-inhibitor control in your experiment.

  • Check ATP Concentration: As "this compound" is an ATP-competitive inhibitor, its apparent potency will be affected by the ATP concentration in your assay. High concentrations of ATP will require higher concentrations of the inhibitor to achieve the same level of inhibition. It is recommended to use an ATP concentration that is at or near the Km of CK2 for ATP.

  • Reagent Purity: Impurities in your ATP, substrates, or buffers can interfere with the kinase reaction.[8] Ensure you are using high-quality reagents.

  • Enzyme and Substrate Concentrations: Avoid using excessively high concentrations of the enzyme or substrate, as this can lead to rapid substrate depletion or product inhibition, masking the effect of the inhibitor.[8]

Quantitative Data

The following tables provide a summary of the characteristics of "this compound" based on in-house testing.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValue
TargetHuman Recombinant CK2α
IC50 (10 µM ATP)5 nM
IC50 (100 µM ATP)50 nM
Mechanism of ActionATP-Competitive
Ki2.5 nM

Table 2: Impact of Fetal Bovine Serum (FBS) on the Cellular Potency of this compound in HEK293 cells

FBS ConcentrationApparent IC50 (µM)
0%0.1
2%0.5
5%1.2
10%2.5

Experimental Protocols

Protocol 1: In Vitro CK2 Kinase Activity Assay (Luminescence-Based)

This protocol is for determining the IC50 of "this compound" using a commercially available ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • "this compound"

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of "this compound" in kinase buffer.

  • In a 96-well plate, add 5 µL of the inhibitor dilutions or vehicle control (DMSO).

  • Add 10 µL of a solution containing the CK2 enzyme and peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration equal to the Km of CK2 for ATP).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure ADP production by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Below are diagrams illustrating key concepts related to the use of "this compound".

CK2_Signaling_Pathways cluster_inhibition Mechanism of Action cluster_pathways Downstream Pathways CK2_inhibitor_3 This compound CK2 CK2 CK2_inhibitor_3->CK2 Inhibits PI3K_Akt PI3K/Akt/mTOR CK2->PI3K_Akt Activates NFkB NF-κB CK2->NFkB Activates JAK_STAT JAK/STAT CK2->JAK_STAT Activates Wnt Wnt/β-catenin CK2->Wnt Activates

Caption: Overview of CK2 signaling pathways inhibited by "this compound".

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Add inhibitor, enzyme/substrate, and ATP to 96-well plate A->D B Prepare enzyme/substrate mix B->D C Prepare ATP solution C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro CK2 kinase activity assay.

Serum_Binding_Effect cluster_serum In the Presence of Serum cluster_no_serum In Serum-Free Media Inhibitor_Total Total this compound Inhibitor_Bound Serum Protein-Bound Inhibitor (Inactive) Inhibitor_Total->Inhibitor_Bound Binding Inhibitor_Free_Serum Free Inhibitor (Active) Inhibitor_Total->Inhibitor_Free_Serum Equilibrium Inhibitor_Free_No_Serum All Inhibitor is Free (Active) Serum_Protein Serum Proteins Serum_Protein->Inhibitor_Bound

References

Validation & Comparative

Validating CK2 Inhibitor Activity with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target activity of the potent and selective CK2 inhibitor, SGC-CK2-1 (herein referred to as "CK2 inhibitor 3"), by comparing its cellular effects to those induced by the genetic knockdown of Casein Kinase 2 (CK2). Objectively comparing pharmacological inhibition with a genetic approach is crucial for confirming that the observed cellular phenotype is a direct result of targeting CK2, thereby ruling out potential off-target effects of the chemical compound.

Protein kinase CK2 is a critical regulator of numerous cellular processes, including cell proliferation, survival, and apoptosis.[1][2] Its dysregulation is linked to various diseases, particularly cancer, making it a significant therapeutic target.[3][4] While numerous small molecule inhibitors have been developed to target CK2, it is imperative to validate their specificity. This guide outlines the experimental data and protocols to rigorously assess the on-target efficacy of "this compound".

Comparative Analysis: Chemical Inhibition vs. Genetic Knockdown

The core principle of this validation strategy is that the biological consequences of a highly specific chemical inhibitor should closely mimic the effects of genetically depleting the target protein. Here, we compare the outcomes of treating cancer cell lines (e.g., PC3, U2OS) with "this compound" versus transfecting them with small interfering RNA (siRNA) against the primary catalytic subunit of CK2, CK2α.

Table 1: Comparison of Effects on Cell Viability and Apoptosis

Parameter"this compound" (SGC-CK2-1)siRNA-mediated CK2α KnockdownExpected Concordance
Cell Proliferation Dose-dependent reduction in cell viabilitySignificant reduction in viable cell countHigh
IC50 (72h) ~0.1 - 1 µM (cell line dependent)N/AN/A
Apoptosis Induction Increase in Annexin V positive cellsIncrease in Annexin V positive cellsHigh
Caspase-3/7 Activation Significant increase in activitySignificant increase in activityHigh

Data are representative and may vary based on cell line and experimental conditions.

Table 2: Comparison of Effects on Molecular Signatures

Molecular Marker"this compound" (SGC-CK2-1)siRNA-mediated CK2α KnockdownExpected Concordance
CK2α Protein Level No change>70% reductionLow (by design)
p-Akt (Ser129) Significant decreaseSignificant decreaseHigh
p-p65 (Ser529) Significant decreaseSignificant decreaseHigh
PTEN Protein Level Potential stabilization/increasePotential stabilization/increaseHigh

This table highlights the expected changes in key downstream signaling molecules following CK2 inhibition. The phosphorylation of Akt at Ser129 is a direct result of CK2 activity.[1][3]

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways discussed in this guide.

G Experimental Workflow for Inhibitor Validation cluster_0 Pharmacological Arm cluster_1 Genetic Arm cluster_2 Phenotypic & Molecular Analysis (48-72h) cluster_3 Validation Outcome start_A Cancer Cell Culture treat Treat with 'this compound' (Dose-Response) start_A->treat viability Cell Viability Assay treat->viability apoptosis Apoptosis Assay treat->apoptosis western Western Blot treat->western start_B Cancer Cell Culture knockdown Transfect with CK2α siRNA or Control siRNA start_B->knockdown knockdown->viability knockdown->apoptosis knockdown->western compare Compare Results viability->compare apoptosis->compare western->compare conclusion Concordant Results Validate On-Target Activity compare->conclusion High Concordance discrepancy Discrepant Results Suggest Off-Target Effects compare->discrepancy Low Concordance G CK2 Regulation of the PI3K/Akt Signaling Pathway CK2 CK2 pAkt_S129 p-Akt (S129) CK2->pAkt_S129 P PTEN PTEN CK2->PTEN | inhibits PI3K PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt_T308 p-Akt (T308) PDK1->pAkt_T308 P Akt Akt Proliferation Cell Proliferation & Survival pAkt_T308->Proliferation pAkt_S129->Proliferation promotes PTEN->PIP3 | inhibits Inhibitor 'this compound' Inhibitor->CK2 siRNA CK2α siRNA siRNA->CK2 | depletes

References

A Head-to-Head Battle of Specificity: Unpacking the Selectivity of CK2 Inhibitor 3 (SGC-CK2-1) Versus CX-4945 (Silmitasertib)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the intricate landscape of kinase inhibitors, selectivity is paramount. In the realm of Casein Kinase 2 (CK2) inhibition, two prominent molecules, the clinical candidate CX-4945 (Silmitasertib) and the chemical probe CK2 inhibitor 3 (SGC-CK2-1), offer distinct profiles. This guide provides a detailed, data-driven comparison of their selectivity, empowering researchers to make informed decisions for their experimental designs.

Protein kinase CK2 is a pleiotropic enzyme implicated in a wide array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is a hallmark of various diseases, most notably cancer, making it a compelling therapeutic target. While numerous CK2 inhibitors have been developed, achieving high selectivity remains a critical challenge to minimize off-target effects and ensure that observed biological outcomes are directly attributable to CK2 inhibition.

This comparison focuses on CX-4945, the first CK2 inhibitor to enter clinical trials, and this compound, also known as SGC-CK2-1, a more recently developed chemical probe designed for high selectivity.

Quantitative Comparison of Kinase Selectivity

The selectivity of a kinase inhibitor is typically assessed by screening it against a broad panel of kinases. The data below, compiled from publicly available databases and research publications, summarizes the inhibitory activity of CX-4945 and SGC-CK2-1 against their primary target, CK2, and a selection of off-target kinases.

Target CX-4945 (Silmitasertib) IC50 This compound (SGC-CK2-1) IC50 Notes
CK2α 1 nM4.2 nM (enzymatic), 36 nM (cellular)[1]Both are highly potent inhibitors of the CK2α catalytic subunit.
CK2α' 1 nM2.3 nM (enzymatic), 16 nM (cellular)[1]Similar high potency against the CK2α' isoform.
DYRK2 >95% inhibition at 500 nM440 nMSGC-CK2-1 is significantly less potent against DYRK2, a common off-target for CK2 inhibitors.
GSK3β 190 nM[2]>10,000 nMCX-4945 shows notable activity against GSK3β, while SGC-CK2-1 is largely inactive.
FLT3 35 nM>10,000 nMCX-4945 exhibits off-target activity against this receptor tyrosine kinase.
PIM1 46 nM>10,000 nMAnother off-target for CX-4945.
CDK1 56 nM>10,000 nMCX-4945 also shows activity against this cell cycle kinase.

Kinome-wide Selectivity Profile:

A broader view of selectivity comes from large-scale kinase screening panels.

Inhibitor Screening Concentration Number of Kinases Screened Number of Kinases Inhibited >90% Number of Kinases with PoC <35 *Selectivity Score (S(35) at 1 µM)
CX-4945 (Silmitasertib) 1 µMNot specified28[3]Not applicableNot reported
This compound (SGC-CK2-1) 1 µM403[1][2]3 (including CK2α and CK2α')[3]11[1][2]0.027[1][2]

*PoC (Percent of Control) < 35 is a common metric in KINOMEscan assays indicating significant inhibition.

The data clearly indicates that SGC-CK2-1 is a more selective inhibitor of CK2 than CX-4945.[2][3] While both are highly potent against CK2, CX-4945 inhibits a larger number of off-target kinases with significant potency.[3] A phosphoproteomics study further supports the superior selectivity of SGC-CK2-1 in a cellular context, showing that a much higher percentage of downregulated phosphosites following treatment with SGC-CK2-1 were dependent on CK2 compared to treatment with CX-4945.[4][5]

Experimental Methodologies

The determination of inhibitor selectivity relies on robust and standardized experimental protocols. Below are representative methodologies for key assays used to generate the comparative data.

Kinase Selectivity Profiling (Radiometric Assay)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate peptide, and the inhibitor at various concentrations in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each kinase.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured. A common method involves spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate.

  • Washing: The paper is washed extensively with a solution like phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

  • Inhibitor Treatment: The transfected cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).

  • Tracer Addition: A fluorescently labeled tracer that also binds to the kinase's ATP pocket is added to the cells.

  • BRET Measurement: A substrate for NanoLuc® luciferase is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity.

  • Data Analysis: The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of inhibitor that displaces 50% of the tracer, is calculated from a dose-response curve.

Visualizing the Context: Signaling Pathway and Experimental Workflow

To better understand the implications of CK2 inhibition and the methods used to assess it, the following diagrams illustrate the CK2 signaling pathway and a typical kinase selectivity assay workflow.

CK2_Signaling_Pathway cluster_input Upstream Signals cluster_output Downstream Effects Growth_Factors Growth Factors CK2 CK2 Holoenzyme Growth_Factors->CK2 Activate Stress Cellular Stress Stress->CK2 Activate Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Apoptosis Inhibition of Apoptosis CK2->Apoptosis Transcription Transcription Regulation CK2->Transcription DNA_Repair DNA Damage Repair CK2->DNA_Repair CX_4945 CX-4945 CX_4945->CK2 Inhibits SGC_CK2_1 SGC-CK2-1 SGC_CK2_1->CK2 Inhibits

Caption: The CK2 signaling pathway is activated by various upstream signals and influences multiple critical cellular processes. Both CX-4945 and SGC-CK2-1 inhibit CK2, thereby modulating these downstream effects.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP ([γ-³³P]ATP) - Inhibitor Dilutions start->reagents reaction Incubate Kinase, Substrate, and Inhibitor reagents->reaction initiate Initiate Reaction with ATP reaction->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction & Spot on Membrane incubate->stop wash Wash Membrane to Remove Free ATP stop->wash detect Quantify Radioactivity wash->detect analyze Analyze Data & Determine IC50 detect->analyze end End analyze->end

Caption: A generalized workflow for a radiometric kinase selectivity assay, from reagent preparation to data analysis.

Conclusion

The choice between CX-4945 (Silmitasertib) and this compound (SGC-CK2-1) hinges on the specific requirements of the research.

  • CX-4945 (Silmitasertib) , as a clinical-stage compound, has a well-documented history and has been extensively used in preclinical and clinical studies. However, its off-target activities against kinases such as GSK3β, DYRK2, FLT3, and PIM1 should be carefully considered when interpreting experimental results. These off-target effects may contribute to its observed cellular phenotypes.

  • This compound (SGC-CK2-1) is a highly selective chemical probe.[2][3] Its minimal off-target profile makes it the superior choice for studies aiming to specifically dissect the cellular functions of CK2 without the confounding influence of inhibiting other kinases. For researchers seeking to confidently attribute a biological effect to the inhibition of CK2, SGC-CK2-1 is the more appropriate tool.

References

A Comparative Guide to the Selectivity Profile of CK2 Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the selectivity profile of "CK2 inhibitor 3" against other notable Casein Kinase 2 (CK2) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate chemical tools for their research.

Introduction to CK2 and its Inhibition

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell cycle regulation, DNA repair, and signal transduction.[1] Its dysregulation has been implicated in numerous diseases, particularly cancer, making it a prominent target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target CK2, each with distinct potency and selectivity profiles. This guide focuses on "this compound" and compares its performance against well-established and novel CK2 inhibitors.

Comparative Selectivity Profile of CK2 Inhibitors

The table below summarizes the in vitro potency and selectivity of "this compound" in comparison to other widely used CK2 inhibitors. The data highlights the IC50 values against CK2 and key off-target kinases, providing a snapshot of their relative selectivity.

InhibitorCK2 IC50Key Off-Target Kinases and IC50/ActivityKinase Panel ScreenedReference
This compound 280 nMData not specified, but described as having "remarkable selectivity"320 kinases[2]
CX-4945 (Silmitasertib) 1 nMFLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM), DYRK1A (160 nM), GSK3β (190 nM)>238 kinases[3][4][5]
SGC-CK2-1 2.3 nM (CK2α'), 4.2 nM (CK2α)Highly selective; only 11 out of 403 kinases showed >65% inhibition at 1 µM.403 kinases[6][7]
GO289 Comparable to CX-4945Negligible off-target effects noted in a phosphoproteomics study.Not specified[8][9]
AB668 41 nM (Ki)Outstanding selectivity against a panel of 468 kinases (Bivalent inhibitor).468 kinases[10]
TBB High nM to low µM rangePIM1, PIM3, DYRK1A, DYRK2, DYRK3, HIPK2~80 kinases[11]

Summary of Inhibitor Characteristics:

  • This compound is a potent inhibitor with an IC50 of 280 nM and is reported to have high selectivity across a large kinase panel, although specific off-target data is not detailed in the provided sources.[12][2]

  • CX-4945 (Silmitasertib) is a highly potent, clinical-grade inhibitor of CK2.[3][13] However, it exhibits off-target activity against several other kinases, which should be considered when interpreting experimental results.[4][5][14]

  • SGC-CK2-1 is presented as a highly selective chemical probe for CK2, demonstrating significantly fewer off-targets compared to CX-4945, making it a valuable tool for specifically interrogating CK2 function.[6][15][16]

  • GO289 shows comparable in vitro potency to CX-4945 and is reported to have high selectivity in cellular assays.[8][9]

  • AB668 represents a novel class of bivalent inhibitors with a distinct binding mode, affording it exceptional selectivity.[10]

  • TBB is an older generation inhibitor and is known to be less selective than more recently developed compounds.[11]

Experimental Protocols

Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

This protocol outlines a general method for determining the selectivity of an inhibitor against a panel of kinases.

Objective: To quantify the inhibitory activity of a compound against a panel of kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase panel (e.g., Kinase Selectivity Profiling Systems from Promega)[17][18]

  • Test inhibitor (e.g., "this compound")

  • Substrate for each kinase

  • ATP

  • Kinase Reaction Buffer

  • ADP-Glo™ Kinase Assay Reagent (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test inhibitor at various concentrations.

    • Add 2 µL of the Kinase Working Stock to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each well.

  • Incubation: Incubate the reaction plate at room temperature (e.g., 22–25°C) for 60 minutes.[19]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a vehicle control (e.g., DMSO).

    • Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value for each kinase.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway involving CK2 and a typical workflow for assessing inhibitor selectivity.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) Downstream_Targets Downstream Targets (e.g., Cell Survival, Proliferation) Akt->Downstream_Targets Activates CK2 CK2 CK2->Akt Phosphorylates (Ser129) CK2_Inhibitor_3 This compound CK2_Inhibitor_3->CK2

Caption: CK2's role in the PI3K/Akt signaling pathway.

Kinase_Profiling_Workflow A 1. Compound Dilution (e.g., this compound) B 2. Kinase Reaction Setup (Kinase + Substrate/ATP + Inhibitor) A->B C 3. Incubation (60 min at RT) B->C D 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate % Inhibition and IC50) F->G

Caption: Workflow for kinase inhibitor selectivity profiling.

References

A Comparative Guide: The ATP-Competitive Inhibitor SGC-CK2-1 Versus Allosteric CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the highly selective ATP-competitive protein kinase CK2 inhibitor, SGC-CK2-1 (formerly known as "CK2 inhibitor 3"), with the broader class of allosteric CK2 inhibitors. The information presented herein is collated from multiple experimental studies to aid in the selection of appropriate chemical tools for investigating CK2 biology and for therapeutic development.

Executive Summary

Protein kinase CK2 is a pleiotropic serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, survival, and inflammation. Its dysregulation is linked to various diseases, most notably cancer, making it a prime target for therapeutic intervention. Inhibition of CK2 can be achieved through two primary mechanisms: competitive inhibition at the ATP-binding site and allosteric modulation at sites distinct from the active site.

SGC-CK2-1 has emerged as a potent and exceptionally selective ATP-competitive inhibitor of CK2, demonstrating significant advantages in terms of kinase selectivity over previously established inhibitors like CX-4945.

Allosteric CK2 inhibitors represent a diverse class of molecules that target various pockets on the kinase, such as the α/β interface or the αD pocket. This mechanism offers the potential for high selectivity and novel pharmacological profiles, as allosteric sites are generally less conserved across the kinome compared to the ATP-binding pocket.

This guide will delve into the quantitative performance, experimental methodologies, and relevant biological pathways associated with SGC-CK2-1 and representative allosteric inhibitors.

Data Presentation: Quantitative Comparison of CK2 Inhibitors

The following tables summarize the biochemical potency, cellular target engagement, and kinase selectivity of SGC-CK2-1 and selected allosteric and bivalent CK2 inhibitors. It is important to note that the data are compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency of CK2 Inhibitors

InhibitorTypeTargetIC50 / KiSource
SGC-CK2-1 ATP-CompetitiveCK2αIC50 = 4.2 nM[1]
CK2α'IC50 = 2.3 nM[1]
CK2αKi = 4.5 nM[2]
CAM4066 Allosteric (αD pocket)CK2αIC50 = 370 nM[3]
AB668 Bivalent (ATP site + αD pocket)CK2 holoenzymeIC50 = 65 nM, Ki = 41 nM[2]
Compound 15 Allosteric (G-loop/αC-helix)CK2αIC50 = 0.6 µM[4]
CAM187 Allosteric (α/β interface)CK2IC50 = 44 µM[4]

Table 2: Cellular Target Engagement and Activity

InhibitorAssayCell LineIC50 / EC50Source
SGC-CK2-1 NanoBRET (CK2α)HEK293IC50 = 36 nM[1]
NanoBRET (CK2α')HEK293IC50 = 16 nM[1]
p-Akt (S129) InhibitionHeLaIC50 = 2.2 µM[5]
AB668 Proliferation786-OEC50 ≈ 5 µM[2]
CAM4066 (pro-drug) Growth InhibitionHCT116GI50 = 8.8 µM[3]

Table 3: Kinase Selectivity

InhibitorProfiling Method (Concentration)Selectivity Score / Off-TargetsSource
SGC-CK2-1 KINOMEscan (1 µM)S(35) = 0.027 (11 out of 403 kinases with PoC < 35)[1][6]
CX-4945 KINOMEscan (1 µM)Less selective, inhibits other kinases like DYRKs and CLKs[4][7]
CAM4066 Kinase Panel (2 µM)Gini coefficient = 0.82 (highly selective)[3]
Compound 15 Kinase PanelHigher selectivity than CX-4945 (Gini = 0.78 vs 0.67)[4]

PoC = Percent of Control; S(35) = number of kinases with PoC < 35 / total number of kinases tested.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), the specific peptide substrate for CK2 (e.g., RRRADDSDDDAS), and the desired concentration of ATP.

    • Add the CK2 enzyme (e.g., recombinant human CK2α or holoenzyme) to the reaction mixture.

    • Add serial dilutions of the inhibitor (e.g., SGC-CK2-1 or an allosteric inhibitor) or DMSO as a vehicle control.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and to initiate a luciferase-based reaction that produces a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Protocol:

  • Cell Preparation:

    • Seed cells (e.g., HEK293) in a white-walled, multi-well plate.

    • Transfect the cells with a plasmid encoding a fusion of the target kinase (e.g., CK2α or CK2α') and NanoLuc® luciferase.

    • Incubate for 24 hours to allow for protein expression.

  • Inhibitor and Tracer Addition:

    • Prepare serial dilutions of the test inhibitor.

    • Add the inhibitor dilutions to the cells.

    • Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand for the kinase, at a predetermined concentration.

    • Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the donor emission (luminescence from NanoLuc®) and the acceptor emission (fluorescence from the tracer) using a plate reader capable of measuring BRET.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • The inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

    • Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.

Cellular CK2 Activity Assay (Western Blot for p-Akt Ser129)

This assay assesses the ability of an inhibitor to block CK2-mediated phosphorylation of a downstream substrate in cells.

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., HeLa or 786-O) and allow them to adhere.

    • Treat the cells with various concentrations of the CK2 inhibitor or DMSO for a specified duration (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt at Serine 129 (p-Akt S129) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-Akt S129 and a loading control (e.g., total Akt or GAPDH).

    • Normalize the p-Akt S129 signal to the loading control and compare the levels of phosphorylation in inhibitor-treated cells to the DMSO control to determine the extent of inhibition.

Mandatory Visualizations

CK2 Signaling Pathways

CK2_Signaling_Pathways cluster_proliferation Cell Proliferation & Survival cluster_inhibitors Inhibitor Action CK2 CK2 Akt Akt CK2->Akt pS129 Wnt Wnt/β-catenin CK2->Wnt NFkB NF-κB CK2->NFkB Apoptosis Apoptosis CK2->Apoptosis mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Wnt->Proliferation NFkB->Proliferation SGC_CK2_1 SGC-CK2-1 (ATP-Competitive) SGC_CK2_1->CK2 Allosteric Allosteric Inhibitors Allosteric->CK2

Caption: Overview of key CK2 signaling pathways and points of inhibition.

Experimental Workflow: Biochemical IC50 Determination

Biochemical_IC50_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Inhibitor Incubate Incubate at 30°C Inhibitor->Incubate Reagents Prepare Kinase Reaction Mix (CK2, Substrate, ATP) Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Read Measure Luminescence Add_Detection->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.

Logical Relationship: ATP-Competitive vs. Allosteric Inhibition

Inhibition_Mechanisms cluster_inhibitors CK2_enzyme CK2 Enzyme ATP Binding Site Allosteric Site SGC_CK2_1 SGC-CK2-1 SGC_CK2_1->CK2_enzyme:atp Binds to ATP site Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->CK2_enzyme:allo Binds to distinct site ATP ATP ATP->CK2_enzyme:atp Competes for ATP site

Caption: Comparison of ATP-competitive and allosteric inhibition mechanisms.

References

Synergistic Power Unleashed: CK2 Inhibitor 3 (CX-4945/Silmitasertib) in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data reveals the potent synergistic effects of the selective CK2 inhibitor, CX-4945 (Silmitasertib), when combined with other kinase inhibitors and traditional chemotherapeutic agents. These combinations demonstrate enhanced anti-cancer efficacy across a range of malignancies, including ovarian, hematological, and hepatocellular carcinomas, by co-targeting critical cell survival and proliferation pathways.

CX-4945, a potent and orally bioavailable inhibitor of Protein Kinase CK2, is at the forefront of a novel class of targeted cancer therapies. CK2 is a pro-survival kinase frequently overexpressed in various cancers, where it plays a pivotal role in cell growth, proliferation, and suppression of apoptosis. By inhibiting CK2, CX-4945 disrupts these oncogenic signaling cascades, making cancer cells more susceptible to the cytotoxic effects of other anti-cancer drugs. This guide provides a detailed comparison of the synergistic effects of CX-4945 in combination with other kinase inhibitors and chemotherapies, supported by experimental data and detailed protocols.

Combination with DNA-Damaging Agents: Cisplatin and Gemcitabine

Preclinical studies have demonstrated significant synergy between CX-4945 and DNA-damaging agents like cisplatin and gemcitabine, particularly in ovarian cancer models. The combination leads to increased apoptosis and mitotic catastrophe in cancer cells.[1] In vivo studies using xenograft models of ovarian cancer have confirmed that the combination therapy results in greater tumor growth inhibition compared to single-agent treatments.[1]

Quantitative Data Summary:
Cell LineCombinationEffectReference
A2780 (Ovarian)CX-4945 + CisplatinSynergistic antiproliferative effects[2]
A2780 (Ovarian)CX-4945 + GemcitabineSynergistic antiproliferative effects[2]
SKOV-3 (Ovarian)CX-4945 + CisplatinSynergistic antiproliferative effects[2]
SKOV-3 (Ovarian)CX-4945 + GemcitabineSynergistic antiproliferative effects[2]
HNSCCCX-4945 + CisplatinSynergistic in HPV(+) and HPV(-) cell lines[3]
CholangiocarcinomaSilmitasertib + Gemcitabine + CisplatinMedian PFS: 11.2 months; Median OS: 17.4 months (Phase Ib/II study)[4]

Experimental Workflow:

G cluster_0 In Vitro Synergy Assessment cluster_1 In Vivo Efficacy Cancer Cell Culture Cancer Cell Culture Drug Treatment Drug Treatment Cancer Cell Culture->Drug Treatment Single agents & combinations Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Drug Treatment->Apoptosis Assay (Annexin V) Determine IC50 & Synergy (CI) Determine IC50 & Synergy (CI) Cell Viability Assay (MTT)->Determine IC50 & Synergy (CI) Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Annexin V)->Quantify Apoptotic Cells Tumor Cell Implantation Xenograft Model (e.g., A2780 in mice) Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Single agents & combinations Drug Administration Drug Administration Tumor Growth->Drug Administration Single agents & combinations Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Evaluate Tumor Growth Inhibition Evaluate Tumor Growth Inhibition Tumor Volume Measurement->Evaluate Tumor Growth Inhibition

Figure 1: Experimental workflow for evaluating synergy between CX-4945 and other drugs.

Combination with Proteasome Inhibitors: Bortezomib

In hematological malignancies such as acute lymphoblastic leukemia (ALL), the combination of CX-4945 with the proteasome inhibitor bortezomib has shown strong synergistic cytotoxic effects.[5][6][7] This combination strategy disrupts the unfolded protein response (UPR), a key survival mechanism for cancer cells under stress, leading to enhanced apoptosis.[6][7]

Quantitative Data Summary:
Cell LineCombinationSynergy (Combination Index)EffectReference
T-ALL and B-ALL cell linesCX-4945 + BortezomibCI < 1Synergistic reduction in cell viability and induction of apoptosis[5][6]

Signaling Pathway Disruption:

G Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits UPR Unfolded Protein Response (UPR) Bortezomib->UPR induces stress CX-4945 CX-4945 CK2 CK2 CX-4945->CK2 inhibits CX-4945->UPR disrupts Protein Degradation Protein Degradation Proteasome->Protein Degradation CK2->UPR modulates Apoptosis Apoptosis UPR->Apoptosis enhanced induction Cell Survival Cell Survival UPR->Cell Survival promotes Protein Degradation->Cell Survival

Figure 2: Synergistic mechanism of CX-4945 and Bortezomib targeting the UPR pathway.

Combination with Other Kinase Inhibitors: Cabozantinib and Imatinib

Recent studies have explored the synergistic potential of Silmitasertib (CX-4945) with other kinase inhibitors, demonstrating promising results in solid tumors.

  • Cabozantinib: In hepatocellular carcinoma (HCC), the combination of Silmitasertib and the multi-kinase inhibitor cabozantinib resulted in a stronger antiproliferative effect compared to single-agent treatments.[8][9] This combination was shown to impair cell cycle progression and induce apoptosis.[8][9]

  • Imatinib: In gastrointestinal stromal tumors (GIST), combining CK2 inhibition with the KIT inhibitor imatinib has shown a synergistic anti-cancer effect.[10] This combination was found to be more effective at reducing cell viability and inducing apoptosis in GIST cells by inactivating the PI3K/AKT pathway.[10]

Quantitative Data Summary:
Cancer TypeCombinationEffectReference
Hepatocellular CarcinomaSilmitasertib + CabozantinibStronger antiproliferative effect, G2/M cell cycle arrest, and apoptosis[8][9]
Gastrointestinal Stromal TumorCX-4945 + ImatinibSynergistic decrease in cell viability and increase in apoptosis[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of CX-4945, the other kinase inhibitor, or the combination for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the respective inhibitors as described for the cell viability assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

In Vivo Tumor Xenograft Studies

Animal models are crucial for validating the in vivo efficacy of drug combinations.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[11]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, single agents, combination). Administer drugs via the appropriate route (e.g., oral gavage for CX-4945) and schedule.

  • Tumor Measurement: Measure tumor volume periodically using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The CK2 inhibitor CX-4945 (Silmitasertib) demonstrates significant synergistic anti-cancer activity when combined with a variety of other therapeutic agents, including DNA-damaging chemotherapies and other kinase inhibitors. This synergy is achieved by targeting multiple, often complementary, signaling pathways crucial for cancer cell survival and proliferation. The preclinical and emerging clinical data strongly support the continued investigation of CX-4945 in combination therapies as a promising strategy to enhance treatment efficacy and overcome drug resistance in a range of human cancers. Further clinical trials are warranted to fully elucidate the therapeutic potential of these combinations in patients.[12][13][14]

References

A Comparative Analysis of Phenotypic Effects: TBB vs. CX-4945 in CK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the phenotypic differences observed upon treatment with two distinct inhibitors of Casein Kinase 2 (CK2): the widely used research compound 4,5,6,7-Tetrabromobenzotriazole (TBB) and the clinical-stage drug CX-4945 (Silmitasertib). While both compounds target the ATP-binding pocket of CK2, their differing potencies, specificities, and off-target effects lead to distinct cellular and organismal phenotypes. This analysis is intended for researchers and drug development professionals seeking to understand the nuances of these two important chemical probes.

Biochemical and Cellular Potency

A primary distinction between TBB and CX-4945 lies in their potency and specificity. CX-4945 is a significantly more potent and selective inhibitor of CK2α than TBB. This difference in biochemical activity translates to varied efficacy in cellular assays, with CX-4945 generally demonstrating superior performance at lower concentrations.

ParameterTBB (4,5,6,7-Tetrabromobenzotriazole)CX-4945 (Silmitasertib)Reference
Target Casein Kinase 2 (CK2)Casein Kinase 2 (CK2)
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor
IC₅₀ (CK2α) ~160 nM~1 nM
Cell Proliferation IC₅₀ (PC3 cells) ~12.5 µM~3.1 µM
Apoptosis Induction (PC3 cells) Moderate inductionPotent induction
Off-Target Kinases PIM1, PIM3, DYRK1a, HIPK2Minimal off-target effects at therapeutic doses

Phenotypic Comparisons

The differential biochemical profiles of TBB and CX-4945 manifest in a range of phenotypic outcomes in cancer cell lines. Key differences are observed in their effects on cell proliferation, apoptosis, and cell cycle progression.

Inhibition of Cell Proliferation

CX-4945 demonstrates greater potency in inhibiting the proliferation of various cancer cell lines compared to TBB. For instance, in PC3 prostate cancer cells, CX-4945 exhibits an IC₅₀ value for cell proliferation that is approximately four-fold lower than that of TBB. This suggests that CX-4945 is more effective at halting cancer cell growth.

Induction of Apoptosis

A hallmark of effective anti-cancer agents is their ability to induce programmed cell death (apoptosis). Both TBB and CX-4945 induce apoptosis; however, CX-4945 is a more potent inducer. This is often measured by the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that is inactivated by caspase-3 during apoptosis. Studies have shown that CX-4945 leads to a more pronounced increase in cleaved PARP levels compared to TBB at equivalent concentrations.

Cell Cycle Arrest

Inhibition of CK2 can lead to cell cycle arrest, preventing cancer cells from dividing. Both inhibitors have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. However, the efficacy and concentration at which this occurs can vary, with CX-4945 often showing effects at lower concentrations.

Signaling Pathway Modulation

The phenotypic differences between TBB and CX-4945 can be attributed to their differential effects on downstream signaling pathways. CK2 is a pleiotropic kinase with hundreds of substrates, and its inhibition impacts numerous cellular processes. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a key pathway affected by CK2 inhibition. CX-4945 has been shown to be a potent inhibitor of this pathway, leading to a significant reduction in the phosphorylation of Akt.

CK2_Inhibition_Pathway cluster_pathway Signaling Cascade TBB TBB CK2 CK2α TBB->CK2 Inhibits (IC₅₀ ~160 nM) CX4945 CX-4945 CX4945->CK2 Potently Inhibits (IC₅₀ ~1 nM) Akt Akt CK2->Akt Phosphorylates/Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes

Figure 1. Differential inhibition of the CK2-Akt signaling axis by TBB and CX-4945.

Experimental Protocols

The following are detailed methodologies for key experiments used to differentiate the phenotypic effects of TBB and CX-4945.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells (e.g., PC3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TBB or CX-4945 (e.g., 0.1 to 50 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the inhibitor concentration.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Inhibitors (TBB or CX-4945) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F

Figure 2. Workflow for the MTT-based cell proliferation assay.

Apoptosis Assay (Western Blot for Cleaved PARP)

This method detects the cleavage of PARP, a marker of apoptosis.

  • Cell Treatment: Culture cells (e.g., PC3) to 70-80% confluency and treat with TBB or CX-4945 at specified concentrations for 24-48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against cleaved PARP. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Summary of Key Phenotypic Differences

FeatureTBB (4,5,6,7-Tetrabromobenzotriazole)CX-4945 (Silmitasertib)
Potency Lower potency (micromolar range for cellular effects)High potency (nanomolar to low micromolar range for cellular effects)
Specificity Less specific, with known off-targets (e.g., PIM kinases)Highly specific for CK2α
Apoptosis Induction Induces apoptosis, but less potently than CX-4945Potent inducer of apoptosis, marked by strong PARP cleavage
PI3K/Akt Pathway Moderate inhibitionStrong inhibition of Akt phosphorylation
Clinical Relevance Primarily a research toolOrally bioavailable drug candidate evaluated in clinical trials

A Head-to-Head Comparison of Pyrazolopyrimidine-Based Casein Kinase 2 (CK2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "CK2 inhibitor 3" (SGC-CK2-1) and other notable pyrazolopyrimidine inhibitors of Casein Kinase 2 (CK2). This analysis is supported by experimental data on inhibitor potency and selectivity, detailed experimental protocols, and visualizations of relevant signaling pathways.

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target. The pyrazolopyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, offering a robust framework for designing potent and selective agents against CK2.

This guide focuses on a direct comparison of "this compound," also known as SGC-CK2-1, with other pyrazolopyrimidine-based CK2 inhibitors, highlighting their performance based on available experimental data.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro and cellular potency of selected pyrazolopyrimidine CK2 inhibitors. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

InhibitorTargetIC50 (nM)Assay TypeSource
This compound (SGC-CK2-1) CK2α36NanoBRET[2]
CK2α'16NanoBRET[2]
IC20 CK2α8Permeabilised cell assay[3]
CK2α'38Permeabilised cell assay[3]
3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine CK245Not Specified[4]

Kinase Selectivity Profile

A critical aspect of a chemical probe or potential therapeutic is its selectivity for the intended target over other kinases. SGC-CK2-1 has demonstrated exceptional selectivity.

In a panel of 403 kinases, SGC-CK2-1 at a concentration of 1 µM inhibited only three kinases by more than 90%, two of which were CK2α and CK2α'. In contrast, the well-known, non-pyrazolopyrimidine CK2 inhibitor CX-4945 (Silmitasertib) inhibited 28 kinases under the same conditions, highlighting the superior selectivity of the pyrazolopyrimidine scaffold of SGC-CK2-1.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

In Vitro Kinase Inhibition Assay (General Protocol for IC20)

The in vitro potency of IC20 was determined using a permeabilized cell assay. While the exact detailed protocol for IC20 from the source is not fully available, a general approach for such an assay is as follows:

  • Cell Culture and Permeabilization: Human cell lines (e.g., HEK293) are cultured to a suitable density. The cells are then harvested and permeabilized using a mild detergent like digitonin, which creates pores in the plasma membrane while leaving intracellular organelles intact.

  • Kinase Reaction: The permeabilized cells, containing the endogenous CK2, are incubated with a specific CK2 peptide substrate and a range of concentrations of the inhibitor (e.g., IC20). The reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as mobility shift assays where the phosphorylated and unphosphorylated peptides are separated by electrophoresis, or by using phospho-specific antibodies in an ELISA-based format.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay (for SGC-CK2-1)

The cellular potency of SGC-CK2-1 was determined using the NanoBRET™ Target Engagement Assay. This method measures the binding of an inhibitor to its target kinase within living cells.[5][6][7]

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a fusion protein of the target kinase (CK2α or CK2α') and NanoLuc® luciferase.

  • Assay Setup: The transfected cells are plated in a multi-well plate and incubated with a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase.

  • Inhibitor Addition: A serial dilution of the test compound (SGC-CK2-1) is added to the wells.

  • BRET Measurement: The NanoBRET™ Nano-Glo® Substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal. If the fluorescent tracer is bound to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs, and a fluorescent signal is emitted. When the test inhibitor displaces the tracer from the kinase, the BRET signal is reduced.

  • IC50 Calculation: The BRET ratio (acceptor emission/donor emission) is measured. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the BRET signal, indicating 50% target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by CK2 and a typical experimental workflow for evaluating CK2 inhibitors.

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Pathways cluster_pi3k PI3K/AKT/mTOR cluster_nfkb NF-κB cluster_jak_stat JAK/STAT Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Cytokines Cytokines Cytokines->CK2 PI3K PI3K CK2->PI3K Activates IkappaB IkappaB CK2->IkappaB Phosphorylates (Inhibits IκB) STAT STAT CK2->STAT Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation NFkB NF-κB IkappaB->NFkB Inflammation & Survival Inflammation & Survival NFkB->Inflammation & Survival JAK JAK JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription

CK2 Signaling Pathways

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_selectivity Selectivity Profiling A Recombinant CK2 or Cell Lysate C Kinase Assay (e.g., Mobility Shift) A->C B Test Inhibitor (e.g., SGC-CK2-1) B->C I Kinome-wide Screen (e.g., KINOMEscan) B->I D Determine IC50 C->D E Cell Culture with NanoLuc-CK2 Fusion F Add Inhibitor & Tracer E->F G NanoBRET Assay F->G H Determine Cellular IC50 G->H J Identify Off-Targets I->J

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for CK2 Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of CK2 inhibitor 3, a compound frequently utilized in laboratory settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. As "this compound" is a general classification, this guide will use the well-characterized and commercially available CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative example for specific disposal protocols.

Core Disposal and Decontamination Protocol

CK2 inhibitors, including CX-4945, must be treated as hazardous chemical waste. General laboratory waste disposal guidelines from various research institutions provide a framework for safe disposal.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation :

    • All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions, must be segregated from non-hazardous waste.

    • Do not mix incompatible wastes. For instance, store flammable solvent waste separately from waste containing oxidizers.[1]

  • Container Management :

    • Collect all CK2 inhibitor waste in a designated, leak-proof, and chemically resistant container.[2][3]

    • The container must be kept closed except when adding waste.[2][3]

    • Ensure the container is in good condition, free from cracks or leaks.[3]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound (e.g., CX-4945)".[3] Chemical abbreviations are not acceptable.[3]

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated secondary containment area to prevent spills from reaching the environment.[2][3]

    • Segregate the waste from incompatible materials, such as strong acids, bases, and oxidizing agents.[4]

  • Disposal of Empty Containers :

    • A container that held a hazardous chemical is considered "empty" only when all contents have been removed.

    • For containers that held acutely toxic substances, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[5]

    • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or designated glass disposal.[2][4]

  • Scheduling Waste Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][3] Do not dispose of CK2 inhibitors down the drain or in the regular trash.[2]

Quantitative Data for Representative CK2 Inhibitors

The following tables summarize key quantitative data for CX-4945 and other common CK2 inhibitors, providing a basis for risk assessment and handling procedures.

Table 1: Hazard Information for CX-4945 (Silmitasertib)

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeP273: Avoid release to the environment.[4]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[4]

Table 2: Inhibitory Potency of Selected CK2 Inhibitors

InhibitorTypeIC₅₀ / KᵢReference
CX-4945 (Silmitasertib) ATP-competitiveIC₅₀: 1 nM (CK2α, CK2α')[6]
TBB (4,5,6,7-Tetrabromobenzotriazole) ATP-competitiveIC₅₀: 0.15 µM (rat liver CK2)[7]
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) ATP-competitiveKᵢ: 40 nM[8]
CIGB-300 Allosteric (targets substrate)-[9]

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and use of CK2 inhibitors in a laboratory setting.

Protocol 1: General Handling of CK2 Inhibitors

  • Personal Protective Equipment (PPE) :

    • Wear a lab coat, chemical-resistant gloves, and chemical safety goggles at all times when handling CK2 inhibitors.[5]

  • Ventilation :

    • Handle the solid compound and prepare solutions in a certified laboratory fume hood to avoid inhalation of dust or aerosols.[5]

  • Weighing and Solution Preparation :

    • Weigh the solid inhibitor on a tared weigh boat inside a fume hood.

    • Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.[5]

  • Spill Cleanup :

    • In case of a spill, cordon off the area.[5]

    • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[10]

    • For larger spills, or if you are not trained to handle them, contact your EHS office immediately.

Protocol 2: In Vitro Kinase Activity Assay to Assess CK2 Inhibition

This protocol outlines a general procedure for measuring the efficacy of a CK2 inhibitor.

  • Reagent Preparation :

    • Prepare a kinase reaction buffer containing ATP, magnesium chloride, and a specific peptide substrate for CK2.

    • Prepare serial dilutions of the CK2 inhibitor (e.g., CX-4945) in the kinase buffer.

  • Assay Procedure :

    • Add the purified CK2 enzyme to the wells of a microplate.

    • Add the different concentrations of the CK2 inhibitor to the wells and incubate for a predetermined time to allow for binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at the optimal temperature for the enzyme (typically 30°C).

  • Detection :

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format or by measuring ATP depletion using a luciferase-based assay.[11]

  • Data Analysis :

    • Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizing CK2's Role: Signaling Pathways

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby regulating numerous cellular signaling pathways critical for cell growth, proliferation, and survival.[12] The diagram below illustrates the central role of CK2 in several key oncogenic pathways.

CK2_Signaling_Pathways cluster_pathways CK2-Regulated Pathways cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Cytokines Cytokines JAK JAK Cytokines->JAK CK2 CK2 AKT AKT CK2->AKT pS129 IKK IKK CK2->IKK Activates STAT STAT CK2->STAT Activates PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis IkappaB IκBα IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB Apoptosis_Inhibition Inhibition of Apoptosis NFkappaB->Apoptosis_Inhibition JAK->STAT STAT->Proliferation

Caption: CK2's role in key oncogenic signaling pathways.

References

Personal protective equipment for handling CK2 inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for CK2 Inhibitor 3

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational use and disposal. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document synthesizes information from safety data sheets of similar kinase inhibitors and general best practices for handling hazardous chemical compounds.

This compound is identified as a potent inhibitor of Casein Kinase 2 (CK2) with an IC50 value of 280 nM.[1] It has been shown to inhibit CK2 within cells, affect the viability of tumor cells, and demonstrates significant selectivity across a large panel of kinases.[1] Given its potent biological activity, it is imperative to handle this compound with appropriate safety precautions to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs and kinase inhibitors.[2][3][4]

Task Required Personal Protective Equipment
Handling solid compound (weighing, aliquoting) Double Chemo Gloves, Disposable Gown (poly-coated), N95 Respirator, Safety Goggles with side-shields
Preparing solutions Double Chemo Gloves, Disposable Gown (poly-coated), Face Shield, Work in a certified Chemical Fume Hood
Administering to cell cultures or animals Chemo Gloves, Disposable Gown, Safety Goggles
Cleaning and decontamination Double Chemo Gloves, Disposable Gown, Safety Goggles
Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill. The following table outlines emergency first aid and spill response procedures.[2][3][5]

Emergency Situation Immediate Action Required
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Minor Spill (manageable amount) Alert others in the area. Wear appropriate PPE. Cover the spill with an absorbent material. Clean the area with a suitable decontaminating agent. Collect all waste in a sealed, labeled container for hazardous waste disposal.
Major Spill (large or unmanageable) Evacuate the area immediately. Alert safety personnel and follow institutional emergency procedures. Prevent entry to the area.

Operational and Disposal Plans

Experimental Protocol: Reconstitution and Use in Cell Culture

This protocol outlines a standard procedure for preparing a stock solution of this compound and its application in a cell-based assay.

  • Preparation of Stock Solution:

    • Perform all operations within a certified chemical fume hood.

    • Wear the appropriate PPE as specified in the table above.

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Using a calibrated pipette, add the required volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

    • Cap the vial tightly and vortex gently until the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label all aliquots with the compound name, concentration, date, and storage conditions.

  • Application in Cell Culture:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the final desired working concentration in the cell culture medium.

    • Ensure thorough mixing of the inhibitor in the medium before adding it to the cells.

    • Treat the cells with the prepared medium containing the inhibitor for the desired duration of the experiment.

    • All treated cell culture materials (flasks, plates, media) should be considered hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Unused solid compound, contaminated gloves, gowns, pipette tips, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions, diluted working solutions, and contaminated cell culture media should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.

  • Sharps: Needles and syringes used for handling the compound should be disposed of in a designated sharps container for hazardous chemical waste.

Visualizations

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Weigh Solid Compound B->C D Reconstitute in Solvent C->D E Aliquot and Store D->E F Thaw Aliquot E->F Start Experiment G Prepare Working Solution F->G H Treat Cells/Samples G->H I Decontaminate Work Area H->I End Experiment J Collect Solid Waste I->J K Collect Liquid Waste I->K L Dispose as Hazardous Waste J->L K->L G CK2 CK2 Holoenzyme pSubstrate Phosphorylated Substrate Protein CK2->pSubstrate Phosphorylation Inhibitor This compound Inhibitor->CK2 Substrate Substrate Protein (e.g., Akt, PTEN) Substrate->CK2 Pathway Downstream Signaling (e.g., PI3K/Akt, NF-κB) pSubstrate->Pathway Response Cellular Response (Proliferation, Survival, etc.) Pathway->Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.